1-Azido-3-fluoro-5-methylbenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-3-fluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-2-6(8)4-7(3-5)10-11-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOCJLKRWODDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Azido-3-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel aromatic azide, 1-azido-3-fluoro-5-methylbenzene. This compound holds potential as a valuable building block in medicinal chemistry and drug development due to the versatile reactivity of the azide functional group, which allows for its use in click chemistry and other bioconjugation reactions. The strategic placement of the fluoro and methyl groups on the benzene ring can also influence the compound's physicochemical properties and biological activity.
Physicochemical Properties
Below is a summary of the key physicochemical properties of the starting material, 3-fluoro-5-methylaniline, and the target compound, this compound.
| Property | 3-Fluoro-5-methylaniline | This compound (Predicted) |
| Molecular Formula | C₇H₈FN | C₇H₆FN₃ |
| Molecular Weight | 125.15 g/mol [1] | 151.14 g/mol |
| Appearance | Colorless to pale yellow liquid | Pale yellow oil |
| Boiling Point | 252.8 °C[2] | Not available |
| Density | 1.12 g/cm³[2] | Not available |
Synthesis Workflow
The synthesis of this compound is achieved through a two-step process commencing with the commercially available 3-fluoro-5-methylaniline. The initial step involves the diazotization of the aniline to form the corresponding diazonium salt, which is a highly reactive intermediate. Subsequent treatment of the in-situ generated diazonium salt with sodium azide yields the desired this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of this compound
This procedure is adapted from a general method for the synthesis of aromatic azides.[3]
-
Diazotization:
-
In a 100 mL round-bottom flask, suspend 3-fluoro-5-methylaniline (10 mmol, 1.25 g) in deionized water (15 mL).
-
Cool the suspension in an ice-water bath to 0 °C with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (4 mL) to the mixture and continue stirring for 20-30 minutes at 0 °C.
-
Prepare a solution of sodium nitrite (10 mmol, 0.69 g) in deionized water (3 mL) and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the reaction temperature is maintained between 0-5 °C.
-
After the complete addition of sodium nitrite, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide (12 mmol, 0.78 g) in deionized water (5 mL) and cool the solution in an ice bath.
-
Slowly add the cold sodium azide solution to the freshly prepared diazonium salt solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pale yellow oil.
-
Characterization Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 1H | Aromatic CH |
| ~6.8-7.0 | m | 2H | Aromatic CH |
| ~2.3 | s | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~160-164 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~140-142 | C-N₃ |
| ~139-141 | C-CH₃ |
| ~115-125 (d) | Aromatic CH |
| ~110-120 (d) | Aromatic CH |
| ~105-115 (d) | Aromatic CH |
| ~21 | -CH₃ |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity |
| -110 to -115 | m |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~2100-2150 | N₃ asymmetric stretch |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1250-1350 | C-N stretch |
| ~1100-1200 | C-F stretch |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Assignment |
| 151 | [M]⁺ |
| 123 | [M - N₂]⁺ |
| 96 | [C₆H₄F]⁺ |
Disclaimer: The characterization data provided above is predicted based on the analysis of analogous compounds and has not been experimentally confirmed for this compound. Researchers should perform their own characterization to verify these values.
References
A Technical Guide to the Spectroscopic Profile of 1-Azido-3-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for the specific compound 1-azido-3-fluoro-5-methylbenzene is limited. This guide provides a detailed, predicted spectroscopic analysis based on the known data of structurally similar compounds. The experimental protocols described are general methods for the synthesis and analysis of aryl azides and may require optimization for this specific molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.3 | m | 3H | Aromatic Protons |
| ~2.3 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~140 | C-N₃ |
| ~140 | C-CH₃ |
| ~115 - 130 | Aromatic Carbons |
| ~21 | -CH₃ |
Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| -110 to -115 | Ar-F |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2100 - 2150 | Azide (N₃) stretch |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1250 | C-F stretch |
| ~2920 | C-H stretch (methyl) |
Predicted Mass Spectrometry Data
| m/z | Fragment |
| ~151 | [M]⁺ (Molecular Ion) |
| ~123 | [M - N₂]⁺ |
| ~108 | [M - N₂ - CH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of aryl azides.
Synthesis of this compound
A common method for the synthesis of aryl azides is via the diazotization of an aniline followed by reaction with sodium azide.
Materials:
-
3-Fluoro-5-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Diethyl ether or other suitable organic solvent
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve 3-fluoro-5-methylaniline in a solution of hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound. Further purification may be achieved by column chromatography.
Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate safety precautions.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy:
-
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Electron ionization (EI) is a common method for generating ions.
-
The data is reported as a mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.
Crystal Structure Analysis of 1-Azido-3-fluoro-5-methylbenzene: A Search for Non-Existent Data
Despite a comprehensive search of chemical and crystallographic databases, no experimental crystal structure data for 1-Azido-3-fluoro-5-methylbenzene has been publicly reported. This includes a lack of information on its unit cell parameters, bond lengths, bond angles, and overall molecular conformation in the solid state. Furthermore, searches for closely related isomers and analogues, such as 1-azido-3-fluorobenzene and 1-azido-3-methylbenzene, also failed to yield any published experimental crystal structures.
This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data tables, detailed experimental protocols for X-ray diffraction, and visualizations of the crystal packing and molecular interactions cannot be fulfilled without the foundational crystallographic information.
For researchers, scientists, and drug development professionals interested in the structural properties of this molecule, the current state of knowledge is limited to theoretical predictions and data from related, but distinct, compounds. While computational methods can provide insights into the likely geometry of this compound, these predictions are not a substitute for empirical data obtained through single-crystal X-ray diffraction.
The logical workflow for a typical crystal structure analysis, which could not be executed for the title compound, is outlined below. This serves as a general guide for how such an analysis would be conducted if suitable crystals were available.
Quantum Chemical Insights into 1-Azido-3-fluoro-5-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated quantum chemical properties of 1-azido-3-fluoro-5-methylbenzene, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental and computational data for this specific compound, this document leverages established theoretical principles and data from analogous aromatic azides to present a robust, hypothetical quantum chemical analysis. The guide details proposed synthetic pathways, predicted molecular geometries, vibrational frequencies, and electronic properties, calculated using Density Functional Theory (DFT). Methodologies for these calculations and for spectroscopic analysis are described to facilitate future experimental validation. All predicted quantitative data are presented in structured tables, and key workflows are visualized using diagrams.
Introduction
Aromatic azides are a class of compounds with significant utility in synthetic chemistry, serving as versatile intermediates and as photoactive cross-linking agents. The introduction of fluorine and methyl substituents onto the phenyl azide scaffold is expected to modulate the electronic properties, reactivity, and metabolic stability of the molecule, making this compound a compound of interest for applications in drug development and materials science. Quantum chemical calculations provide a powerful, non-empirical tool to predict the molecular structure, stability, and spectroscopic signatures of such novel compounds before their synthesis.
This guide outlines a theoretical investigation of this compound using Density Functional Theory (DFT), a widely used and reliable computational method for systems of this nature.[1][2][3] The presented data is predictive and awaits experimental verification.
Proposed Synthesis and Experimental Protocols
A plausible and common method for the synthesis of aromatic azides involves the diazotization of an aniline precursor followed by substitution with an azide salt.[4][5]
Proposed Synthetic Pathway
The synthesis of this compound would likely begin with the commercially available 3-fluoro-5-methylaniline. The reaction proceeds in two main steps:
-
Diazotization: The aniline is treated with a nitrous acid source, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Azidation: The in-situ generated diazonium salt is then reacted with an azide source, such as sodium azide, to yield the final product, this compound.
General Experimental Protocol for Synthesis
To a solution of 3-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0 °C in an ice bath, a solution of sodium nitrite (1.1 eq) in water would be added dropwise, maintaining the temperature below 5 °C. The reaction mixture would be stirred for 30 minutes, after which a solution of sodium azide (1.2 eq) in water would be added portion-wise. The reaction would be allowed to warm to room temperature and stirred for several hours. The product would then be extracted with an organic solvent, washed, dried, and purified using column chromatography.
Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: FT-IR and FT-Raman spectra would be recorded in the range of 4000-400 cm⁻¹. The FT-IR spectrum could be obtained using a KBr pellet or an ATR accessory.[6][7] The characteristic asymmetric stretch of the azide group is expected to be a strong band in the infrared spectrum.[8]
-
UV-Visible Spectroscopy: The UV-Vis absorption spectrum would be measured in a suitable solvent like ethanol or acetonitrile to determine the electronic transition wavelengths.
Computational Methodology
The quantum chemical calculations presented herein would be performed using a widely accepted DFT approach.
Computational Workflow
The following workflow outlines the steps for a thorough computational analysis of the target molecule.
Details of the Computational Method
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: The B3LYP hybrid functional is a common and effective choice for such systems.[1][2]
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost for the geometry optimization and frequency calculations.[6][9]
-
Solvation Effects: Where relevant, solvent effects can be modeled using the Polarizable Continuum Model (PCM).
Predicted Molecular and Electronic Properties
Based on calculations of analogous molecules, the following properties for this compound can be predicted.
Molecular Geometry
The molecular structure would be optimized to find the lowest energy conformation. Key geometric parameters are predicted in the table below. The azide group is expected to be nearly linear, and the C-N-N angle is anticipated to be around 115-120 degrees.
Table 1: Predicted Optimized Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C1-N1 (azide) | 1.40 |
| N1-N2 | 1.25 | |
| N2-N3 | 1.15 | |
| C3-F | 1.35 | |
| C5-C(methyl) | 1.51 | |
| Bond Angles (°) | C2-C1-N1 | 119.5 |
| C1-N1-N2 | 118.0 | |
| N1-N2-N3 | 172.0 | |
| Dihedral Angles (°) | C2-C1-N1-N2 | ~0 or ~180 |
Vibrational Analysis
Vibrational frequency calculations are crucial for characterizing the molecule and for interpreting experimental IR and Raman spectra. The most prominent vibrational mode for azides is the asymmetric stretch of the N₃ group.
Table 2: Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (Unscaled) | Expected IR Intensity | Expected Raman Activity |
| N₃ Asymmetric Stretch | ~2150 | Very Strong | Weak |
| N₃ Symmetric Stretch | ~1280 | Medium | Strong |
| Aromatic C-H Stretch | 3050-3100 | Medium | Strong |
| C-F Stretch | ~1250 | Strong | Medium |
| CH₃ Stretch | 2900-3000 | Medium | Medium |
| Aromatic Ring Stretch | 1450-1600 | Strong | Strong |
Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.
Electronic Properties
Frontier Molecular Orbital (FMO) analysis provides insights into the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, are key indicators.
Table 3: Predicted Electronic Properties
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Energy Gap | 5.7 |
A relatively large HOMO-LUMO gap suggests high kinetic stability. The Molecular Electrostatic Potential (MEP) map would likely show the most negative potential around the terminal nitrogen atom of the azide group, indicating this as a likely site for electrophilic attack.
Conclusion
This technical guide has presented a hypothetical, yet scientifically grounded, quantum chemical analysis of this compound. By leveraging established computational methodologies and data from similar molecules, we have predicted its molecular structure, vibrational spectra, and electronic properties. The detailed protocols for synthesis, characterization, and computation are intended to serve as a valuable resource for researchers aiming to either synthesize this molecule or to perform their own theoretical studies. The predictive data herein provides a solid foundation for future experimental work, which is essential for the validation of these theoretical findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajchem-a.com [ajchem-a.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Azido-3-fluoro-5-methylbenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Azido-3-fluoro-5-methylbenzene is an aromatic organic azide, a class of compounds recognized for their high energy content and versatile reactivity. Aryl azides are crucial intermediates in synthetic chemistry, particularly in the formation of amines, heterocycles, and in bioconjugation reactions via "click chemistry." However, the energetic nature of the azide functional group (-N₃) necessitates a thorough understanding of their thermal stability to ensure safe handling, process development, and storage.
The thermal decomposition of aryl azides is an exothermic process that releases nitrogen gas, and if not controlled, can lead to a runaway reaction, posing significant safety risks. This guide outlines the standard methodologies for evaluating the thermal stability of novel or uncharacterized aryl azides like this compound, details the necessary experimental protocols, and discusses the likely decomposition pathways.
General Stability and Hazard Considerations for Aryl Azides
Organic azides are potentially explosive and can decompose violently when subjected to external energy sources such as heat, light, friction, or physical shock. The stability of an aryl azide is influenced by its molecular structure. While aromatic azides are generally more stable than their low-molecular-weight aliphatic counterparts, they must be treated as potentially hazardous.
Key safety considerations include:
-
Thermal Sensitivity: Decomposition is often initiated by heat. The temperature at which decomposition begins (onset temperature) is a critical safety parameter. The presence of certain substituents on the aromatic ring can influence this temperature.
-
Shock Sensitivity: While less common for simple aryl azides than for heavy metal azides, sensitivity to mechanical shock or friction should be assumed in the absence of specific data.
-
Incompatibilities: Aryl azides should not be heated in the presence of or mixed with strong acids (which can form highly toxic and explosive hydrazoic acid), heavy metals (which can form dangerously sensitive heavy metal azides), or halogenated solvents like dichloromethane and chloroform.
Thermal Hazard Assessment Workflow
A systematic approach is essential when evaluating the thermal properties of a new chemical entity. The following workflow outlines the logical steps for characterizing the thermal stability of this compound.
Figure 1: Logical workflow for the thermal hazard assessment of a novel aryl azide.
Experimental Protocols
The primary techniques for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of decomposition temperatures and the energy released.[3][4]
-
Objective: To determine the onset temperature (T_onset), peak exothermic temperature (T_peak), and the enthalpy of decomposition (ΔH_d).
-
Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., Mettler-Toledo DSC 822e, TA Instruments Q2000).
-
Sample Preparation:
-
Weigh 1-3 mg of this compound into a hermetically sealable aluminum or gold-plated pan. The use of hermetic pans is critical to contain any pressure generated during decomposition.
-
An empty, hermetically sealed pan is used as a reference.
-
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate. A typical rate for hazard screening is 5-10 °C/min.
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 30-50 mL/min) to prevent oxidative side reactions.[5][6]
-
-
Data Analysis:
-
T_onset: The extrapolated onset temperature of the exothermic decomposition peak, indicating the temperature at which decomposition begins.
-
T_peak: The temperature at which the rate of energy release is at its maximum.
-
ΔH_d: The enthalpy of decomposition, calculated by integrating the area under the exothermic peak (in J/g or kJ/mol). This value is a direct measure of the energy released. For sulfonyl azides, an average ΔH_d of -201 kJ mol⁻¹ has been observed.[7]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of volatile products released.[5][6]
-
Objective: To determine the temperature at which mass loss begins and the total mass loss associated with the decomposition event.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation:
-
Place 5-10 mg of the sample into an open crucible, typically made of alumina or platinum.
-
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 30-50 mL/min).
-
-
Data Analysis:
-
The TGA curve plots percent mass loss versus temperature.
-
The onset temperature of mass loss should correlate with the T_onset from the DSC experiment.
-
The total percentage of mass lost helps confirm the decomposition process (e.g., loss of N₂). For an aryl azide, the theoretical mass loss corresponding to the extrusion of N₂ is a key confirmation point.
-
Data Presentation
Quantitative data obtained from thermal analysis should be summarized for clear interpretation.
Table 1: Hypothetical Thermal Analysis Data for this compound
| Parameter | Value | Method | Description |
|---|---|---|---|
| Onset Decomposition Temp. (T_onset) | Data Not Available | DSC | Temperature at which decomposition begins. |
| Peak Decomposition Temp. (T_peak) | Data Not Available | DSC | Temperature of maximum decomposition rate. |
| Enthalpy of Decomposition (ΔH_d) | Data Not Available | DSC | Total energy released during decomposition. |
| Temperature of 5% Mass Loss (T_d5%) | Data Not Available | TGA | Temperature at which 5% of the initial mass is lost. |
| Total Mass Loss (%) | Data Not Available | TGA | The total percentage of mass lost during the experiment. |
Generalized Decomposition Pathway
The thermal decomposition of aryl azides proceeds via the elimination of molecular nitrogen (N₂) to form a highly reactive aryl nitrene intermediate.[8] This nitrene can then undergo several rapid subsequent reactions, leading to various final products.
Figure 2: Generalized thermal decomposition pathway for an aryl azide.
The primary decomposition event is the irreversible, exothermic loss of N₂ gas. The subsequent fate of the nitrene intermediate depends on the reaction conditions, including concentration and the nature of the solvent. In typical laboratory or process conditions, a mixture of products including the corresponding aniline, azo compounds, and polymeric tars is often observed.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. THE THERMAL DECOMPOSITION OF ARYL AZIDES. - ProQuest [proquest.com]
A Technical Guide to the Photochemical Properties of 1-Azido-3-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Aryl azides are a class of photoactive molecules that have garnered considerable attention due to their ability to form highly reactive nitrene intermediates upon photolysis. These nitrenes can undergo a variety of reactions, including C-H and N-H insertions, cycloadditions, and rearrangements, making them powerful tools for covalent modification of substrates. 1-Azido-3-fluoro-5-methylbenzene is a substituted aryl azide whose photochemical behavior is expected to be influenced by the electronic effects of the fluoro and methyl groups on the aromatic ring. This guide outlines its predicted photochemical properties and provides a framework for its experimental investigation.
Predicted Photochemical Properties
Upon irradiation with UV light, typically in the range of 254-300 nm, this compound is expected to undergo extrusion of nitrogen gas (N₂) to form the corresponding singlet nitrene, 3-fluoro-5-methylphenylnitrene. This singlet nitrene is a highly reactive intermediate that can then undergo intersystem crossing to the more stable triplet state or directly engage in various chemical reactions.
Table 1: Predicted Spectroscopic and Photochemical Data
| Property | Predicted Value/Range | Notes |
| UV Absorption Maximum (λmax) | 250 - 280 nm | Typical for substituted phenyl azides. The exact maximum would require experimental determination. |
| Molar Absorptivity (ε) | 10,000 - 15,000 M⁻¹cm⁻¹ | Estimated based on similar aryl azides. |
| Quantum Yield of Photolysis (Φ) | 0.4 - 0.8 | In common organic solvents like acetonitrile or methanol. This is highly dependent on the solvent environment. |
| Nitrene Intermediate | 3-fluoro-5-methylphenylnitrene | Formed in both singlet and triplet spin states. |
Proposed Photochemical Reaction Pathway
The photolysis of this compound initiates a cascade of reactions centered around the generated nitrene. The proposed signaling pathway is depicted below.
Caption: Proposed photochemical reaction pathway for this compound.
Detailed Experimental Protocols
The following are proposed methodologies for the synthesis and photochemical analysis of this compound.
Synthesis of this compound
This procedure is based on a general method for the synthesis of aromatic azides from the corresponding anilines.[1]
Materials:
-
3-Fluoro-5-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Diethyl Ether
-
Deionized Water
-
Ice
Procedure:
-
Suspend 3-fluoro-5-methylaniline (10 mmol) in deionized water (15 mL) in a round-bottom flask.
-
Add concentrated HCl (4 mL) and stir the mixture vigorously in an ice-water bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled solution of NaNO₂ (10 mmol) in deionized water (5 mL) dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate flask, dissolve NaN₃ (12 mmol) in deionized water (10 mL) and cool in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (N₂ evolution) will be observed.
-
Allow the reaction mixture to stir for 1 hour at 0-5 °C and then warm to room temperature for an additional hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Photolysis and Product Analysis
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol)
-
Photoreactor equipped with a UV lamp (e.g., 254 nm mercury lamp)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Prepare a dilute solution (e.g., 0.1 mg/mL) of this compound in the chosen solvent.
-
Record the initial UV-Vis absorption spectrum of the solution.
-
Transfer the solution to a quartz photoreactor vessel and irradiate with the UV lamp. Monitor the reaction progress by taking aliquots at regular time intervals and recording their UV-Vis spectra. The disappearance of the azide absorption peak and the appearance of new peaks will indicate product formation.
-
Once the starting material is consumed (as determined by UV-Vis or HPLC), concentrate the reaction mixture under reduced pressure.
-
Analyze the photoproducts by HPLC and GC-MS to determine the product distribution.
-
Isolate the major products using preparative HPLC or column chromatography.
-
Characterize the structure of the isolated products using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Experimental and Analytical Workflow
The following diagram illustrates the logical flow of the experimental and analytical processes.
Caption: Workflow for the synthesis, purification, photolysis, and analysis of this compound.
Safety Considerations
Organic azides are potentially explosive and should be handled with care. They can be sensitive to heat, shock, and friction. All synthetic and photolysis experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reactions should be carried out on a small scale, and the azide should not be heated directly.
Conclusion
While this guide provides a theoretical framework for the photochemical properties of this compound, experimental validation is crucial. The proposed methodologies offer a starting point for researchers to explore the rich photochemistry of this compound. The insights gained from such studies will be valuable for the design of novel photoaffinity probes, cross-linking agents, and functional materials.
References
Solubility Studies of 1-Azido-3-fluoro-5-methylbenzene in Organic Solvents: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for conducting solubility studies of 1-Azido-3-fluoro-5-methylbenzene, a compound of interest in organic synthesis and potentially in drug development. Due to the limited availability of public domain data on the solubility of this specific molecule, this document outlines a standardized experimental protocol and data presentation structure to facilitate systematic investigation.
Introduction
This compound is an aromatic azide, a class of compounds widely utilized in "click chemistry," the synthesis of nitrogen-containing heterocycles, and as photoaffinity labels in chemical biology.[1][2] Understanding its solubility in various organic solvents is a critical first step in its application, particularly for reaction optimization, purification, formulation, and screening in drug discovery processes. Poor solubility can present significant challenges in these stages, potentially leading to unreliable results in biological assays and difficulties in formulation.[3]
Solubility Data
As of the last literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. The following table is provided as a template for researchers to systematically record and present experimentally determined solubility data. It is recommended to determine solubility at standard laboratory temperatures (e.g., 20°C, 25°C) and at other relevant process temperatures.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Notes |
| Hexane | HPLC, GC-MS, UV-Vis | ||||
| Toluene | HPLC, GC-MS, UV-Vis | ||||
| Dichloromethane | HPLC, GC-MS, UV-Vis | ||||
| Chloroform | HPLC, GC-MS, UV-Vis | ||||
| Diethyl Ether | HPLC, GC-MS, UV-Vis | ||||
| Ethyl Acetate | HPLC, GC-MS, UV-Vis | ||||
| Acetone | HPLC, GC-MS, UV-Vis | ||||
| Acetonitrile | HPLC, GC-MS, UV-Vis | ||||
| Methanol | HPLC, GC-MS, UV-Vis | ||||
| Ethanol | HPLC, GC-MS, UV-Vis | ||||
| Isopropanol | HPLC, GC-MS, UV-Vis | ||||
| N,N-Dimethylformamide (DMF) | HPLC, GC-MS, UV-Vis | ||||
| Dimethyl Sulfoxide (DMSO) | HPLC, GC-MS, UV-Vis |
Experimental Protocols
The following sections detail standardized methodologies for the synthesis of the target compound and the determination of its solubility.
Synthesis of this compound
A common and effective method for the synthesis of aryl azides is the diazotization of the corresponding aniline followed by substitution with an azide salt.[1][2][4]
Materials:
-
3-Fluoro-5-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization: In a round-bottom flask, suspend 3-fluoro-5-methylaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5°C in an ice-water bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Azidation: In a separate flask, dissolve sodium azide in water and cool the solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution may be observed.
-
Allow the reaction mixture to stir at 0-5°C for one hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours.
-
Extraction and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Safety Note: Sodium azide and organic azides are potentially explosive and toxic. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Solubility Determination by the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6] It involves equilibrating an excess amount of the solid solute with the solvent over a period of time.
Materials and Equipment:
-
This compound (purified solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps or stoppered flasks
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[5]
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required may vary depending on the compound and solvent.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution and Analysis: Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the results in units such as g/100 mL and mol/L.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. scielo.br [scielo.br]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
The Synthesis and Utility of 1-Azido-3-fluoro-5-methylbenzene: A Technical Guide for Researchers
Introduction: 1-Azido-3-fluoro-5-methylbenzene is an aromatic organic compound of interest to researchers in drug discovery and chemical biology. Its trifunctional nature, featuring an azide group, a fluorine atom, and a methyl group on a benzene ring, makes it a versatile building block for the synthesis of novel therapeutic agents and molecular probes. The azide moiety allows for bioorthogonal "click" chemistry reactions, enabling the stable ligation of this building block to other molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with detailed experimental protocols and data presentation.
Physicochemical Properties
The predicted and known properties of this compound and its precursors are summarized in the tables below for easy reference and comparison.
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not available | C₇H₆FN₃ | 151.14 |
| 3-Fluoro-5-methylaniline | 52215-41-5 | C₇H₈FN | 125.15 |
| 1-Azido-3-methylbenzene | 4113-72-8 | C₇H₇N₃ | 133.15 |
| 1-Azido-3-fluorobenzene | 3296-03-5 | C₆H₄FN₃ | 137.11 |
Synthesis of this compound
The most common and efficient method for the synthesis of aryl azides is through the diazotization of the corresponding aniline, followed by a substitution reaction with an azide salt.[1][2][3][4] In the case of this compound, the readily available precursor is 3-fluoro-5-methylaniline.[5][6][7][8]
Synthesis Workflow
The overall synthetic process can be visualized as a two-step, one-pot reaction.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 3-Fluoro-5-methylaniline (EVT-326358) | 52215-41-5 [evitachem.com]
- 6. 3-Fluoro-5-methylaniline | 52215-41-5 [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 3-Fluoro-5-methylaniline CAS 52215-41-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
A Technical Guide to 1-azido-3-fluoro-5-methylbenzene for Advanced Research
IUPAC Name: 1-azido-3-fluoro-5-methylbenzene
This technical guide provides an in-depth overview of this compound, a fluorinated aryl azide of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its primary applications, with a focus on its role as a versatile building block in medicinal and materials chemistry.
Chemical Properties and Data
This compound is an aromatic organic compound. The presence of the azido (-N₃) group makes it a valuable precursor for "click chemistry," while the fluoro- and methyl- groups on the phenyl ring allow for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions in drug candidates. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from closely related analogs.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 1-azido-3-methylbenzene[1] | 1-azido-3-fluorobenzene[2] |
| Molecular Formula | C₇H₆FN₃ | C₇H₇N₃ | C₆H₄FN₃ |
| Molecular Weight | 151.14 g/mol | 133.15 g/mol | 137.11 g/mol |
| Physical Form | Expected to be a yellow oil | Yellow oil | Not specified |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Soluble in organic solvents | Not specified |
Note: Properties for the title compound are predicted based on trends observed in analogous structures.
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step, one-pot diazotization reaction starting from the commercially available 3-fluoro-5-methylaniline. This method is a standard procedure for converting aromatic amines into aryl azides.[1][3]
Experimental Protocol: Synthesis of this compound
Caution: Organic azides and sodium azide are potentially explosive. All procedures should be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1]
Materials:
-
3-fluoro-5-methylaniline (1.0 eq)
-
Deionized Water (DIW)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice-water bath
Procedure:
-
Aniline Suspension: In a round-bottom flask, suspend 3-fluoro-5-methylaniline (1.0 eq) in deionized water. Add concentrated HCl and stir the mixture vigorously in an ice-water bath to maintain a temperature of 0 °C for 20-30 minutes.[1]
-
Diazotization: Prepare a fresh, ice-cold solution of sodium nitrite (1.0 eq) in a minimal amount of deionized water. Add this NaNO₂ solution dropwise to the aniline suspension, ensuring the reaction temperature is maintained between 0-5 °C. After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.[1][3] The formation of the diazonium salt is observed.
-
Azide Formation: Prepare a solution of sodium azide (1.2 eq) in deionized water. Add this solution dropwise to the diazonium salt mixture, again maintaining the temperature below 5 °C. Vigorous gas evolution (N₂) may be observed.[1][3]
-
Reaction Completion: After the sodium azide addition is complete, stir the reaction for an additional hour at 0 °C, then allow it to warm to room temperature and stir for another 3 hours.[1]
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, likely as a yellow oil.[1]
-
Purification: If necessary, the product can be purified by column chromatography on silica gel.
Caption: Synthesis workflow for this compound.
Core Applications in Research and Development
The primary utility of this compound lies in its application as a building block in organic synthesis, particularly through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is the most prominent example of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[4]
Click Chemistry and Triazole Formation
The azide group of this compound can react with a terminal alkyne in the presence of a copper(I) catalyst to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[5] This triazole core is a common and valuable scaffold in medicinal chemistry as it is metabolically stable and can act as a rigid linker or a pharmacophore that participates in hydrogen bonding.
The fluorinated phenyl moiety attached to the triazole can then be used to modulate the properties of the final molecule for applications in drug discovery, agrochemicals, and materials science.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Role in Drug Discovery
Fluorinated motifs are frequently incorporated into drug candidates to enhance properties such as binding affinity, metabolic stability, and membrane permeability. Molecules like this compound serve as key intermediates for introducing these valuable fluorinated groups into complex molecular libraries via the robust click reaction.[6] This strategy is employed in high-throughput screening and the development of novel therapeutic agents, including anticancer drugs and neurokinin-1 antagonists.[6]
Bioorthogonal Chemistry and Chemical Biology
The azide functional group is bioorthogonal, meaning it does not react with biological molecules inside living systems. This property allows aryl azides to be used as chemical reporters. For instance, a molecule containing the 3-fluoro-5-methylphenyl azide moiety could be introduced into a biological system and then selectively labeled by a "click" reaction with an alkyne-tagged probe for imaging or proteomic studies.[6]
Safety and Handling
-
Azide Hazard: Sodium azide and many low molecular weight organic azides are explosive and toxic. They can form highly explosive heavy metal azides. Reactions should be performed on a small scale with appropriate safety measures.[1]
-
General Precautions: Handle the compound in a well-ventilated fume hood. Avoid contact with skin and eyes. Standard laboratory PPE is required.
-
Storage: Store in a cool, dark place, typically refrigerated, away from heat, light, and incompatible materials.
References
Methodological & Application
Application Notes and Protocols: 1-Azido-3-fluoro-5-methylbenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 1-azido-3-fluoro-5-methylbenzene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach offers an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug development due to their ability to act as stable bioisosteres for amide bonds and their presence in a wide range of biologically active compounds.
The introduction of fluorine and methyl groups on the phenyl ring of the azide allows for the modulation of the physicochemical properties of the resulting triazole products, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The following sections detail the reaction, provide quantitative data for analogous compounds, and present a comprehensive experimental protocol.
Overview of the CuAAC Reaction
The copper(I)-catalyzed azide-alkyne cycloaddition is a highly reliable and versatile reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[1][2] The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups.[3] The catalyst, Cu(I), is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[4][5] The use of a stabilizing ligand, such as 1,10-phenanthroline, can further accelerate the reaction and improve yields.[6]
Quantitative Data for Fluoro Phenyl 1,2,3-Triazoles
The following table summarizes the reaction times and yields for the synthesis of various fluoro-substituted phenyl 1,2,3-triazoles via a copper-catalyzed cycloaddition with phenylacetylene, employing ultrasound irradiation.[6] This data provides an expected range of efficiency for the reaction of this compound.
| Fluoro Phenyl Azide | Reaction Time (min) | Yield (%) |
| 1-Azido-2-fluorobenzene | 3 | 91 |
| 1-Azido-3-fluorobenzene | 2 | 95 |
| 1-Azido-4-fluorobenzene | 2 | 98 |
| 1-Azido-2,4-difluorobenzene | 1 | 96 |
| 1-Azido-2,6-difluorobenzene | 1.5 | 92 |
| 1-Azido-2,4,6-trifluorobenzene | 0.5 | 95 |
Experimental Protocols
This section provides detailed protocols for the synthesis of the precursor, this compound, and its subsequent use in a copper-catalyzed azide-alkyne cycloaddition reaction.
Synthesis of this compound
This protocol is a general procedure for the synthesis of aryl azides from the corresponding anilines.
Materials:
-
3-Fluoro-5-methylaniline
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round bottom flasks
Procedure:
-
In a round bottom flask, dissolve 3-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the aniline solution while maintaining the temperature at 0-5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be used in the next step without further purification.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of 1-(3-fluoro-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole using an ultrasound-assisted method.[6]
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
1,10-Phenanthroline
-
Ethanol
-
Deionized water
-
Ultrasound bath
-
Magnetic stirrer and stir bar
-
Reaction vials
Procedure:
-
Preparation of Mixture 1: In a reaction vial, dissolve this compound (5 mmol) and phenylacetylene (5 mmol) in 10 mL of ethanol.
-
Preparation of Mixture 2: In a separate beaker, add 0.2 mL of a saturated aqueous solution of CuSO₄·5H₂O. To this, add an aqueous solution of sodium ascorbate (0.5 mmol in 1 mL of water), followed by a solution of 1,10-phenanthroline (0.1 mmol) in 1 mL of ethanol.
-
Reaction Initiation: Add Mixture 2 to Mixture 1 with stirring.
-
Ultrasound Irradiation: Place the reaction vial in an ultrasound bath and irradiate for approximately 2-3 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, a solid precipitate of the triazole product should form. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and then with water to remove any residual catalyst and starting materials.
-
Drying: Dry the purified product under vacuum to obtain the final 1-(3-fluoro-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole.
Applications in Drug Discovery
The 1,2,3-triazole moiety is a key structural motif in a number of approved drugs and clinical candidates. Its utility stems from its metabolic stability, ability to form hydrogen bonds, and dipole character, which allow it to mimic the geometry and electronic properties of an amide bond. The use of this compound as a building block enables the introduction of a fluorinated and methylated phenyl group into the final molecule. This can have several beneficial effects:
-
Improved Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the half-life of the drug.
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.
-
Modulated Lipophilicity: The fluoro and methyl substituents can be used to fine-tune the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.
The CuAAC reaction with this compound provides a straightforward and efficient method for generating libraries of novel triazole-containing compounds for screening in drug discovery programs targeting a wide range of diseases.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. mdpi.com [mdpi.com]
Application Notes: Synthesis of 1,4-Disubstituted-1,2,3-Triazoles Using 1-Azido-3-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a significant pharmacophore in medicinal chemistry, known for its role as a bioisostere for amide and ester groups, which can enhance the metabolic stability and pharmacokinetic properties of drug candidates.[1][2] The synthesis of 1,4-disubstituted-1,2,3-triazoles via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for creating diverse molecular libraries.[3] The use of fluorinated building blocks, such as 1-Azido-3-fluoro-5-methylbenzene, is of particular interest in drug discovery. The incorporation of fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4]
These application notes provide a detailed protocol for the synthesis of novel triazole derivatives utilizing this compound. The resulting compounds, bearing the 3-fluoro-5-methylphenyl substituent, are promising candidates for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The inherent stability of the triazole ring and the advantageous properties conferred by the fluorine and methyl substituents make this a valuable synthetic strategy for the development of new chemical entities.[5]
Significance and Potential Applications
The triazole core is present in numerous FDA-approved drugs, highlighting its therapeutic relevance.[6] Triazole derivatives have demonstrated a wide spectrum of biological activities, including:
-
Anticancer: The 1,2,3-triazole scaffold is a key component in various compounds with potent antitumor activity.[5]
-
Antimicrobial: Triazole-containing compounds have shown significant efficacy as antibacterial and antifungal agents.
-
Antiviral: The triazole moiety is found in several antiviral drugs, including those targeting HIV.[1]
-
Anti-inflammatory and Analgesic: Certain triazole derivatives exhibit anti-inflammatory and pain-relieving properties.
The synthesis of a library of triazoles from this compound allows for the exploration of structure-activity relationships (SAR) by varying the alkyne component. The fluorine atom at the meta-position of the phenyl ring can participate in favorable protein-ligand interactions, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing the biological activity of the resulting compounds.
Reaction Scheme: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of 1-(3-fluoro-5-methylphenyl)-4-substituted-1H-1,2,3-triazoles is achieved through the CuAAC reaction between this compound and a variety of terminal alkynes. This reaction is highly regioselective, yielding the 1,4-disubstituted isomer exclusively.
Caption: General scheme for the CuAAC synthesis of triazoles.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 1-(3-fluoro-5-methylphenyl)-4-substituted-1H-1,2,3-triazoles.
Caption: Workflow for triazole synthesis and purification.
Data Presentation: Representative Synthesis of Triazoles
The following table summarizes the synthesis of various 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazoles from this compound and different terminal alkynes. The presented data are representative examples based on typical outcomes for CuAAC reactions with similar aryl azides.[4] Optimal conditions may vary for specific substrates.
| Entry | Alkyne (R-C≡CH) | R-Group | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%)* |
| 1 | Phenylacetylene | Phenyl | 5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 4 | 95 |
| 2 | Propargyl alcohol | -CH₂OH | 5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 6 | 92 |
| 3 | 1-Octyne | n-Hexyl | 5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate | THF/H₂O (1:1) | 40 | 8 | 88 |
| 4 | 3-Butyn-1-ol | -CH₂CH₂OH | 5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 5 | 90 |
| 5 | Ethyl propiolate | -COOEt | 5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate | CH₃CN/H₂O (1:1) | RT | 3 | 96 |
| 6 | 4-Ethynylanisole | 4-Methoxyphenyl | 5 mol% CuSO₄·5H₂O, 10 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | 50 | 6 | 93 |
*Note: Yields are isolated yields after purification and are representative. Optimization may be required for specific substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the starting aryl azide from the corresponding aniline.
Materials:
-
3-Fluoro-5-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Diethyl ether
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature between 0 and 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound as a crude product, which can be used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of 1-(3-fluoro-5-methylphenyl)-4-substituted-1H-1,2,3-triazoles via CuAAC
This protocol provides a general method for the copper-catalyzed cycloaddition of this compound with various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water, add a freshly prepared aqueous solution of sodium ascorbate (0.10 eq).
-
To this mixture, add an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-(3-fluoro-5-methylphenyl)-4-substituted-1H-1,2,3-triazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-Ethyl-3-fluoro-5-(fluoromethyl)benzene | C9H10F2 | CID 118153700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Azido-3-fluoro-5-methylbenzene as a Photoaffinity Labeling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-binding proteins directly in their native environment. This method utilizes a photoreactive probe that, upon activation with light, forms a covalent bond with its interacting target protein. 1-Azido-3-fluoro-5-methylbenzene is an aryl azide-based photoaffinity labeling reagent designed for this purpose. The azide group serves as the photoreactive moiety, which upon UV irradiation, generates a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in close proximity, thus covalently labeling the target protein. The fluorine and methyl substitutions on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as probes for NMR studies.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in photoaffinity labeling experiments aimed at target identification and validation.
Physicochemical Properties and Handling
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Notes |
| Molecular Formula | C₇H₆FN₃ | |
| Molecular Weight | 151.14 g/mol | |
| Appearance | Pale yellow oil or solid | Based on similar aryl azides. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Acetonitrile). Poorly soluble in aqueous solutions. | Typical for small aromatic compounds. |
| UV Absorption (λmax) | ~260-280 nm | Estimated based on substituted phenyl azides. The exact λmax should be determined experimentally. |
| Storage | Store at -20°C to -80°C, protected from light. | Aryl azides can be light-sensitive and thermally labile. |
Handling Precautions: Aryl azides should be handled with care as they are potentially explosive, especially upon heating or exposure to shock. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn. Avoid exposure to light and heat during storage and handling.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from 3-fluoro-5-methylaniline.[1]
-
Diazotization of 3-fluoro-5-methylaniline: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[2][3][4]
-
Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.[2]
References
Application Notes and Protocols: 1-Azido-3-fluoro-5-methylbenzene in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azido-3-fluoro-5-methylbenzene is a versatile trifunctional chemical probe with potential applications in chemical biology and drug discovery. The presence of an azide group allows for its use in bioorthogonal "click" chemistry reactions, while the aryl azide moiety can serve as a photoactivatable crosslinking group for photoaffinity labeling. The fluorine and methyl substitutions on the phenyl ring provide unique spectroscopic signatures and can influence the molecule's reactivity and binding interactions. This document outlines potential applications and detailed experimental protocols for the use of this compound in identifying and characterizing target proteins and biomolecules.
While specific experimental data for this compound is not yet extensively available, the protocols and data presented herein are based on established methodologies for analogous aryl azide probes and are intended to serve as a comprehensive guide for its application.
I. Application 1: Photoaffinity Labeling for Target Identification
Photoaffinity labeling (PAL) is a powerful technique to identify the cellular targets of small molecules. An aryl azide-containing probe, upon irradiation with UV light, forms a highly reactive nitrene intermediate that can covalently bind to interacting proteins in close proximity.[1][2][3] This allows for the "capture" of target proteins for subsequent identification by mass spectrometry. The fluorine atom on the phenyl ring can also serve as a useful probe for ¹⁹F NMR studies.
Quantitative Data for a Representative Aryl Azide Photoaffinity Labeling Reagent
The following table provides photoattachment efficiency data for a known aryl azide-based photoaffinity labeling reagent, which can be used as a benchmark when designing experiments with this compound.[4][5]
| Parameter | Value | Reference Compound |
| Binding Affinity (Kd) | 0.80 nM | [³H]Progestin aryl azide 7 |
| Photoattachment Efficiency (1h photolysis) | 60% | [³H]Progestin aryl azide 7 |
| Comparison Reagent Efficiency (1h photolysis) | 2.2% | [³H]-R 5020 |
Experimental Protocol: Photoaffinity Labeling
This protocol describes a general workflow for using this compound as a photoaffinity probe to identify protein targets in a cellular lysate.
Materials:
-
This compound probe
-
Cell lysate containing target proteins
-
Phosphate-buffered saline (PBS)
-
UV lamp (e.g., 365 nm)[2]
-
SDS-PAGE reagents
-
Western blotting or mass spectrometry equipment
-
Biotinylated alkyne or other reporter tag for click chemistry (optional, for two-step labeling)
Procedure:
-
Probe Incubation:
-
Incubate the cell lysate with this compound at a suitable concentration (typically in the low micromolar range) for 1-2 hours at 4°C to allow for binding to the target protein(s).
-
-
UV Crosslinking:
-
Transfer the lysate-probe mixture to a quartz cuvette or a UV-transparent plate.
-
Irradiate the sample with a UV lamp (e.g., 365 nm) on ice for 15-60 minutes.[2] The optimal irradiation time should be determined empirically.
-
-
Sample Preparation for Analysis:
-
Following irradiation, the covalently crosslinked protein-probe complexes are ready for analysis.
-
For direct analysis, the sample can be prepared for SDS-PAGE.
-
For a two-step approach, the azide group of the crosslinked probe can be derivatized with a reporter tag (e.g., biotin-alkyne) via click chemistry (see Protocol II) for enrichment and detection.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an appropriate detection method (e.g., autoradiography if a radiolabeled probe is used, or streptavidin blotting for biotin-tagged proteins).
-
Excise the labeled protein bands and identify them using mass spectrometry.
-
II. Application 2: Bioorthogonal Labeling via Click Chemistry
The azide functionality of this compound allows for its use in highly specific and efficient "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7][8] This reaction can be used to attach a wide variety of reporter molecules (e.g., fluorophores, biotin) to a target that has been metabolically or enzymatically labeled with an alkyne group.
Kinetic Data for Representative Click Reactions
The following table provides reaction rate constants for different types of click reactions, which can be useful for selecting the appropriate reaction conditions.[9][10]
| Click Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) |
| CuAAC | Azide + Terminal Alkyne | 10 to 10⁴ |
| SPAAC | Azide + Strained Alkyne (e.g., TCO) | ~ 0.2 - 0.5 |
| IEDDA | Tetrazine + Strained Alkyne (e.g., TCO) | 1 to 10⁶ |
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the CuAAC reaction to label an alkyne-modified biomolecule with this compound.[6][7][11]
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction buffer (e.g., PBS)
-
DMSO (for dissolving reagents)
Procedure:
-
Prepare Stock Solutions:
-
10 mM this compound in DMSO.
-
100 mM CuSO₄ in water.
-
500 mM Sodium ascorbate in water (prepare fresh).
-
100 mM THPTA or TBTA in water/DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule in reaction buffer.
-
Add this compound to the desired final concentration (typically a 2-10 fold molar excess over the alkyne).
-
Add the copper ligand (THPTA or TBTA) to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
-
Initiate the Reaction:
-
Add freshly prepared sodium ascorbate to a final concentration of 5-10 mM to initiate the reaction.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation, to remove excess reagents.
-
Conclusion
This compound holds significant promise as a multifunctional tool in chemical biology. Its utility in both photoaffinity labeling and click chemistry makes it a valuable probe for the identification and characterization of biomolecular interactions. The protocols and data provided in this document offer a solid foundation for researchers to begin exploring the applications of this compound in their own studies. As with any chemical probe, optimization of experimental conditions will be crucial for achieving the best results.
References
- 1. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 4. Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. axispharm.com [axispharm.com]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for 1-Azido-3-fluoro-5-methylbenzene in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azido-3-fluoro-5-methylbenzene is an aromatic azide that serves as a valuable tool in the field of bioconjugation. Its unique electronic and steric properties, conferred by the fluorine and methyl substituents on the phenyl ring, make it a versatile reagent for covalently linking molecules in complex biological environments. The azido group is a key functional handle for a variety of highly selective and efficient bioorthogonal reactions, commonly referred to as "click chemistry." These reactions enable the precise modification of biomolecules such as proteins, nucleic acids, and carbohydrates, as well as their visualization and tracking within living systems.
The presence of a fluorine atom can enhance the reactivity of the azide in certain cycloaddition reactions, a principle that has been demonstrated with other fluorinated aryl azides.[1][2] This document provides an overview of the applications of this compound in bioconjugation and detailed protocols for its use in key experimental techniques.
Key Applications
The primary utility of this compound in bioconjugation lies in its ability to participate in the following reactions:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This makes it ideal for applications in living cells and organisms.[1][3] The electron-withdrawing nature of the fluorine atom in this compound is expected to increase the rate of SPAAC reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions. It is widely used for the modification of biomolecules in vitro.[4][5]
-
Staudinger Ligation: This reaction involves the formation of a stable amide bond between an azide and a triarylphosphine. It is a bioorthogonal reaction that proceeds readily in aqueous environments.[2][3]
-
Photoaffinity Labeling: Upon photolysis with UV light, aryl azides can form highly reactive nitrene intermediates that can insert into C-H, N-H, and O-H bonds of nearby molecules, enabling the identification of binding partners.[6][7][8][9]
Data Presentation
| Bioconjugation Technique | Reaction Partner | Typical Reaction Time | Typical Yield | Key Advantages |
| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN) | Minutes to hours | > 90% | No catalyst required, suitable for live-cell imaging.[1][3] |
| CuAAC | Terminal Alkyne | Minutes to a few hours | > 95% | High reaction rate and regioselectivity.[4][5] |
| Staudinger Ligation | Triarylphosphine (e.g., triphenylphosphine) | 2 - 12 hours | 80 - 95% | Bioorthogonal, proceeds in aqueous media.[3] |
| Photoaffinity Labeling | Target Biomolecule | Milliseconds (light exposure) | Variable | Covalent labeling of binding partners in close proximity.[6][8] |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound via an Amide Linkage
This protocol describes the initial modification of a protein with this compound to introduce the azide handle for subsequent bioconjugation reactions. This is achieved by first derivatizing the azide into an amine-reactive species.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and a 1.2 molar equivalent of DSC in anhydrous DMF.
-
Add 2 molar equivalents of TEA to the solution.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere to form the N-hydroxysuccinimidyl (NHS) ester.
-
-
Protein Labeling:
-
Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Add a 10-20 fold molar excess of the activated azide-NHS ester solution in DMF to the protein solution. The final concentration of DMF should not exceed 5% (v/v).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove the excess, unreacted azide-NHS ester by size-exclusion chromatography using a PD-10 column equilibrated with the desired storage buffer for the protein.
-
Collect the protein-containing fractions.
-
Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (MALDI-TOF or ESI-MS).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol outlines the use of an azide-modified biomolecule (prepared as in Protocol 1 or introduced metabolically) for fluorescent labeling in living cells using a strained alkyne probe.
Materials:
-
Cells expressing the azide-labeled biomolecule of interest
-
Cell culture medium
-
Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed and culture the cells of interest on a suitable imaging dish (e.g., glass-bottom dish).
-
If metabolic labeling is used, incubate the cells with an azide-modified precursor (e.g., an azido sugar) for a sufficient period to allow for its incorporation into the biomolecules of interest.
-
-
Labeling Reaction:
-
Prepare a stock solution of the strained cyclooctyne-fluorophore conjugate in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and add the medium containing the cyclooctyne-fluorophore conjugate.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
Add fresh cell culture medium or an imaging buffer to the cells.
-
Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Visualizations
Caption: Experimental workflow for protein bioconjugation.
Caption: Azide-Alkyne Click Chemistry Pathway.
References
- 1. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. books-library.website [books-library.website]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 9. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-Azido-3-fluoro-5-methylbenzene in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azido-3-fluoro-5-methylbenzene is a versatile building block for the synthesis of a variety of heterocyclic compounds, particularly 1,2,3-triazoles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] The resulting triazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[4][5] This document will serve as a comprehensive guide for researchers utilizing this compound in their synthetic endeavors. While specific literature on this compound is limited, the protocols and data presented herein are based on well-established procedures for analogous substituted aromatic azides.[6][7]
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[4] Among them, 1,2,3-triazoles have gained prominence due to their synthetic accessibility and their ability to act as stable linkers and pharmacophores.[5][8] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][9] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups.[1]
This compound, with its unique substitution pattern, offers the potential to synthesize novel triazole derivatives with tailored electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate lipophilicity and provide a handle for further functionalization.
Key Synthetic Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound in heterocyclic synthesis is its participation in the CuAAC reaction with terminal alkynes to yield 1-(3-fluoro-5-methylphenyl)-4-substituted-1H-1,2,3-triazoles.
Reaction Scheme:
Caption: General scheme for the CuAAC reaction.
Experimental Protocols
The following are representative protocols for the synthesis of this compound and its subsequent use in a CuAAC reaction.
Protocol 1: Synthesis of this compound
Materials:
-
3-Fluoro-5-methylaniline
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Dissolve 3-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound as an oil. Caution: Organic azides are potentially explosive and should be handled with care.
Protocol 2: General Procedure for the CuAAC Reaction
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Add copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Data Presentation
The following table summarizes representative yields for the CuAAC reaction with various terminal alkynes, based on literature for analogous aromatic azides.[6][10]
| Entry | Alkyne (R-C≡CH) | R-Group | Product | Yield (%) |
| 1 | Phenylacetylene | Phenyl | 1-(3-fluoro-5-methylphenyl)-4-phenyl-1H-1,2,3-triazole | 85-95 |
| 2 | Propargyl alcohol | -CH₂OH | (1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol | 80-90 |
| 3 | 1-Hexyne | n-Butyl | 4-butyl-1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole | 88-98 |
| 4 | Ethynyltrimethylsilane | -Si(CH₃)₃ | 1-(3-fluoro-5-methylphenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | 90-99 |
Signaling Pathways and Experimental Workflows
The CuAAC reaction proceeds through a well-defined catalytic cycle. The following diagram illustrates the key steps.
Caption: Catalytic cycle of the CuAAC reaction.
A general workflow for the synthesis and purification of triazoles using this compound is depicted below.
Caption: Experimental workflow for triazole synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of novel 1,2,3-triazole-containing heterocyclic compounds. The copper(I)-catalyzed azide-alkyne cycloaddition provides a reliable and efficient method for this transformation. The protocols and data provided in this document, based on established methodologies for similar compounds, offer a solid foundation for researchers to explore the potential of this building block in the development of new bioactive molecules for the pharmaceutical and agrochemical industries.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Bioactive Flavonoid Hybrids Linked by 1,2,3-Triazole Ring Obtained by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluorinated Aryl Azides in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of fluorinated aryl azides in Positron Emission Tomography (PET) imaging. The information compiled herein is intended to guide researchers in the synthesis, radiolabeling, and application of these valuable molecular imaging tools.
Introduction
Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging, primarily due to its near-ideal half-life of 109.7 minutes and low positron energy (635 keV), which allows for high-resolution imaging.[1][2][3] Fluorinated aryl azides have emerged as powerful prosthetic groups for ¹⁸F-labeling of biomolecules. They serve as versatile "click" chemistry handles, enabling the efficient and site-specific conjugation of the ¹⁸F-label to a wide range of targeting vectors, such as peptides, antibodies, and nanoparticles, under mild conditions.[2][3] This approach is particularly advantageous for sensitive biological molecules that cannot withstand the harsh conditions of direct radiofluorination.
The primary application of ¹⁸F-aryl azides lies in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which are bioorthogonal reactions that proceed with high efficiency and specificity.[3] These "click" reactions facilitate the rapid and reliable assembly of PET tracers for a multitude of applications in oncology, neurology, and cardiology.
Data Summary
The following tables summarize key quantitative data for the synthesis and application of various ¹⁸F-labeled tracers utilizing the aryl azide click chemistry approach.
Table 1: Radiosynthesis of ¹⁸F-Aryl Azide Precursors
| ¹⁸F-Aryl Azide Precursor | Precursor Type | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) | Synthesis Time (min) |
| [¹⁸F]F-PEG₃-N₃ | Tosylate | 57% (decay-corrected) | Not Reported | ~120 (including conjugation) |
| [¹⁸F]3 (1-(azidomethyl)-4-((2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)methyl)benzene) | Iodoazide | >99% (purified) | >1 TBq/µmol | Not specified |
| [¹⁸F]Aryl Fluorosulfates | Aryl Sulfonium Salts | 32% | 280 | < 30 sec (isotopic exchange) |
| 5-[¹⁸F]Fluorouracil ([¹⁸F]FU) | Deoxy-radiofluorination | 82% (decay-corrected) | 74.7 | Not specified |
Table 2: Application of ¹⁸F-Aryl Azides in PET Tracer Synthesis and Imaging
| Target Molecule/Application | ¹⁸F-Aryl Azide Used | Conjugation Method | Radiochemical Yield (RCY) of Conjugation | In Vivo Model | Key Findings |
| ssDNA aptamer sgc8 | Oxygen ortho-stabilized iodonium derivatives | Click Chemistry | 49% | PTK-7 expressing cancer models | Successful in vivo visualization and tracking of the aptamer.[2] |
| CLIO Nanoparticles | [¹⁸F]F-PEG₃-N₃ | CuAAC | 58% (decay-corrected) | Not specified | Facile and straightforward synthesis method for an ¹⁸F trimodal nanoparticle.[4] |
| Liposomes | [¹⁸F]3 | CuAAC or CyOctC | Good yields and purity | Orthotopic glioma mouse model | Higher tumor/background ratio and faster clearance for functionalized liposomes. |
| ssDNA aptamer TsC | Not specified | Click Chemistry | 49% (improved from 1.5%) | Not specified | Significant improvement in radiolabeling yield.[5][6] |
Experimental Protocols
Protocol 1: General Radiosynthesis of an ¹⁸F-Labeled Aryl Azide
This protocol describes a general method for the nucleophilic ¹⁸F-fluorination of a suitable precursor to generate an ¹⁸F-labeled aryl azide.
Materials:
-
Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water
-
Sep-Pak Light QMA cartridge
-
Potassium carbonate (K₂CO₃) solution
-
Kryptofix 2.2.2 (K₂₂₂)
-
Acetonitrile (ACN), anhydrous
-
Aryl azide precursor with a suitable leaving group (e.g., tosylate, nosylate, or iodo group)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Automated radiosynthesis module (optional)
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for formulation
Procedure:
-
Trapping of [¹⁸F]Fluoride: Load the cyclotron-produced aqueous [¹⁸F]fluoride solution onto a pre-conditioned Sep-Pak Light QMA cartridge to trap the [¹⁸F]F⁻.
-
Elution of [¹⁸F]Fluoride: Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in a mixture of acetonitrile and water.[1]
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at elevated temperature (e.g., 100-110°C).[1][4] Repeat this step to ensure the reaction is anhydrous.
-
Radiofluorination Reaction: Dissolve the aryl azide precursor in anhydrous DMSO or ACN and add it to the dried K[¹⁸F]F/K₂₂₂ complex. Heat the reaction mixture at a specified temperature (e.g., 100-180°C) for a specific duration (e.g., 15-20 minutes).[1][4]
-
Purification: After cooling, quench the reaction and purify the crude mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled aryl azide.
-
Formulation: The collected HPLC fraction containing the product is typically diluted with water and passed through an SPE cartridge. The final product is then eluted from the cartridge with a suitable solvent (e.g., ethanol) and formulated in sterile saline for injection.
Protocol 2: ¹⁸F-Labeling of a Biomolecule via CuAAC ("Click" Chemistry)
This protocol outlines the conjugation of an ¹⁸F-labeled aryl azide to an alkyne-modified biomolecule.
Materials:
-
Purified ¹⁸F-labeled aryl azide
-
Alkyne-modified biomolecule (e.g., peptide, protein, nanoparticle)
-
Copper(II) sulfate (CuSO₄) solution
-
Sodium ascorbate solution (freshly prepared)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Purification system appropriate for the biomolecule (e.g., size-exclusion chromatography, filtration)
Procedure:
-
Reaction Setup: In a suitable reaction vial, combine the alkyne-modified biomolecule in an appropriate buffer.
-
Addition of Reagents: Add the purified ¹⁸F-labeled aryl azide to the biomolecule solution. Subsequently, add freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.
-
Incubation: Gently mix the reaction and incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a specified time (e.g., 20-40 minutes).[4]
-
Purification: Purify the ¹⁸F-labeled biomolecule from unreacted ¹⁸F-aryl azide and other reagents using a method suitable for the biomolecule's properties, such as size-exclusion chromatography, spin filtration, or dialysis.
-
Quality Control: Analyze the final product for radiochemical purity and identity using appropriate techniques (e.g., radio-TLC, radio-HPLC).
Protocol 3: In Vivo PET/CT Imaging in a Mouse Model
This protocol provides a general workflow for performing a PET/CT scan in a mouse model using an ¹⁸F-labeled tracer.
Materials:
-
¹⁸F-labeled PET tracer formulated in sterile saline
-
Small-animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Animal handling equipment
-
Tumor-bearing or disease-model mice
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 4% for induction, 2% for maintenance).[1]
-
Tracer Administration: Inject a defined amount of the ¹⁸F-labeled tracer (e.g., 3.8 ± 0.1 MBq) intravenously via the tail vein.[1]
-
PET/CT Imaging: Place the anesthetized mouse in the scanner. Acquire whole-body PET/CT scans at various time points post-injection (e.g., 10, 60, 120, and 180 minutes).[1] The CT scan provides anatomical reference images.
-
Image Reconstruction and Analysis: Reconstruct the PET and CT images. Co-register the images to correlate the radioactive signal with anatomical structures. Analyze the images to determine the biodistribution of the tracer and quantify its uptake in regions of interest (e.g., tumor, brain, major organs).
Visualizations
Caption: Overall workflow from ¹⁸F production to PET image analysis.
Caption: Step-by-step radiolabeling of an aryl azide precursor.
References
- 1. Frontiers | Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging [frontiersin.org]
- 2. atlasofscience.org [atlasofscience.org]
- 3. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F Labeled Nanoparticles for in Vivo PET-CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Chemistry for 1-Azido-3-fluoro-5-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 1-azido-3-fluoro-5-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for a click reaction with this compound?
A1: For a standard Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a good starting point is to use equimolar amounts of your alkyne and this compound. The reaction is typically catalyzed by a Cu(I) source, which can be generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate.[1][2][3] A ligand, for instance, tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) catalyst and improve reaction efficiency.[1][4] The reaction can be performed at room temperature in a variety of solvents, with mixtures of water and t-butanol or DMSO being common.[3][5]
Q2: How does the fluorine substituent on the benzene ring of this compound affect the click reaction?
A2: The fluorine atom is an electron-withdrawing group, which can increase the reactivity of the azide group in the 1,3-dipolar cycloaddition.[6] This enhanced reactivity can potentially lead to faster reaction times compared to non-fluorinated aryl azides.[7] The electrophilic nature of fluorinated azides can also influence their cycloaddition with other partners, such as enamines generated in situ from ketones.[8]
Q3: What is the expected regioselectivity of the click reaction with this compound?
A3: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its high regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[2][3] In contrast, the uncatalyzed thermal Huisgen cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers.[2][9][10] If the 1,5-regioisomer is desired, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed.[2][9][10]
Q4: Can I perform this reaction without a copper catalyst?
A4: Yes, copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a viable alternative.[3][6] This method utilizes a strained cyclooctyne instead of a terminal alkyne and does not require a metal catalyst, which can be advantageous in biological systems where copper toxicity is a concern.[11] The reaction rates of SPAAC can be comparable to CuAAC, especially with modified cyclooctynes.[11]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst (Cu(I) oxidized to Cu(II)) | - Ensure thorough deoxygenation of the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).- Use a fresh solution of the reducing agent (e.g., sodium ascorbate).[2]- Increase the excess of the reducing agent.[12] |
| Poor solubility of reactants | - Try a different solvent system, such as DMSO, DMF, or a mixture of t-butanol and water.[13]- Gentle heating may improve solubility and reaction rate. | |
| Insufficient catalyst loading | - Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). | |
| Slow Reaction Rate | Low reaction temperature | - While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the rate.[14] |
| Steric hindrance from the alkyne | - If the alkyne is sterically demanding, a higher catalyst loading or longer reaction time may be necessary.[15] | |
| Inefficient catalyst system | - The addition of a stabilizing ligand like TBTA or the water-soluble THPTA can accelerate the reaction.[1][4][16] | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of oxygen leading to oxidative homocoupling | - Rigorously deoxygenate all solvents and the reaction mixture.[17]- Maintain an inert atmosphere throughout the reaction. |
| Excess copper catalyst | - Reduce the amount of copper catalyst used. | |
| Difficulty in Product Purification | Removal of copper catalyst | - After the reaction, pass the crude mixture through a short column of silica gel to remove the copper catalyst.[18]- Chelating agents can be used to sequester and remove copper ions. |
| Separating product from unreacted starting materials | - If the product and starting materials have similar polarities, consider using a different solvent system for chromatography.- Recrystallization can be an effective purification method for solid products.[19] |
Experimental Protocols
General Protocol for CuAAC of this compound
-
Reactant Preparation: In a reaction vial, dissolve the alkyne (1 equivalent) and this compound (1 equivalent) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water, or DMSO).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. For in situ generation of Cu(I), mix CuSO₄ (e.g., 1-5 mol%) and a stabilizing ligand like THPTA (e.g., 5 mol%) in water.
-
Initiation of Reaction: Add the catalyst solution to the reactant mixture. Then, add a freshly prepared solution of sodium ascorbate (e.g., 10 mol%) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[1][2]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[18]
Data Summary
| Parameter | Typical Range | Notes |
| Reactant Ratio | 1:1 (Azide:Alkyne) | An excess of one reactant can be used to drive the reaction to completion. |
| Catalyst Loading (CuSO₄) | 1 - 10 mol% | Higher loading may be needed for less reactive alkynes. |
| Ligand Loading (e.g., THPTA) | 1 - 10 mol% | A 1:1 to 5:1 ligand to copper ratio is common.[4] |
| Reducing Agent (Sodium Ascorbate) | 5 - 20 mol% | A slight excess is recommended to prevent catalyst oxidation.[2] |
| Temperature | Room Temperature to 65 °C | Higher temperatures can increase the reaction rate.[14] |
| Solvent | t-BuOH/H₂O, DMSO, DMF, CH₃CN | The choice of solvent depends on the solubility of the reactants. |
Visualizations
Caption: A typical experimental workflow for the Cu(I)-catalyzed click reaction.
Caption: A troubleshooting decision tree for optimizing the click reaction.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 7. Fluorinated azides click to make triazoles [uochb.cz]
- 8. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. ijrpc.com [ijrpc.com]
- 11. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books-library.website [books-library.website]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
Side reactions of 1-Azido-3-fluoro-5-methylbenzene in organic synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Azido-3-fluoro-5-methylbenzene in organic synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Incomplete or Sluggish Azide Synthesis
Question: I am synthesizing this compound from 3-fluoro-5-methylaniline via diazotization followed by azidation, but I am observing low yields and residual starting material. What could be the problem?
Answer:
Low yields in the synthesis of aryl azides from anilines are often traced back to the diazotization step. Here are some potential causes and solutions:
-
Temperature Control: The diazotization reaction is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures. It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite.
-
Acid Concentration: Insufficient acidic conditions can lead to incomplete diazotization and the formation of diazoamino side products. Ensure that the aniline is fully protonated by using a sufficient excess of a strong acid like hydrochloric acid.
-
Sodium Nitrite Addition: The aqueous solution of sodium nitrite should be added slowly and dropwise to the aniline solution to prevent localized heating and decomposition of the diazonium salt.
-
Purity of Starting Material: Ensure the 3-fluoro-5-methylaniline is of high purity, as impurities can interfere with the reaction.
Troubleshooting Workflow for Azide Synthesis
Caption: Troubleshooting logic for low-yield azide synthesis.
Issue 2: Side Product Formation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: I am performing a CuAAC reaction with this compound and a terminal alkyne, but I am observing significant amounts of a homocoupled alkyne byproduct (a diyne). How can I prevent this?
Answer:
The formation of alkyne homocoupling products (e.g., Glaser coupling) is a common side reaction in CuAAC and is typically caused by the oxidation of the catalytically active Cu(I) to Cu(II). Here’s how to mitigate this issue:
-
Use a Reducing Agent: The addition of a reducing agent, most commonly sodium ascorbate, is crucial to maintain a sufficient concentration of Cu(I). Ensure you are using a fresh solution of sodium ascorbate.
-
Utilize a Ligand: A stabilizing ligand for the copper(I) catalyst, such as TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), can protect the copper from oxidation and improve reaction efficiency.
-
Degas Solvents: Dissolved oxygen in the reaction solvent can promote the oxidation of Cu(I). Degassing your solvents by sparging with an inert gas (e.g., argon or nitrogen) before the reaction can significantly reduce homocoupling.
-
Copper Source: While various Cu(I) and Cu(II) sources can be used, ensure the chosen source is appropriate and pure. If using a Cu(II) salt like CuSO₄, the presence of a reducing agent is mandatory.
| Condition | Expected Outcome |
| No reducing agent | Significant alkyne homocoupling, low triazole yield |
| With Sodium Ascorbate | Reduced homocoupling, improved triazole yield |
| With Ligand (e.g., TBTA) | Further reduction in side products, faster reaction |
| Degassed Solvents | Minimized oxidation, cleaner reaction profile |
Issue 3: Sluggish Staudinger Reaction and Aza-Ylide Hydrolysis
Question: My Staudinger reduction of this compound to the corresponding amine is very slow, and I am having trouble hydrolyzing the intermediate iminophosphorane. What can I do?
Answer:
The Staudinger reaction with aryl azides can indeed be slower compared to alkyl azides, and the stability of the intermediate aza-ylide (iminophosphorane) can make the final hydrolysis step challenging.
-
Reaction Rate: The electron-withdrawing nature of the fluorine atom on the aromatic ring can slightly decrease the nucleophilicity of the azide, potentially slowing the initial reaction with the phosphine. Gentle heating (e.g., to 40-50 °C) can often accelerate this step.
-
Hydrolysis of the Aza-Ylide: The intermediate formed from an aryl azide and triphenylphosphine can be quite stable.
-
Water Addition: Ensure a sufficient amount of water is present for the hydrolysis step. It's common to first form the aza-ylide in an anhydrous solvent like THF or ether, and then add water to complete the reaction.
-
Acidic Conditions: The hydrolysis can be facilitated by the addition of a mild acid (e.g., acetic acid or dilute HCl) after the initial reaction with the phosphine is complete.
-
Alternative Phosphines: Using phosphines with ortho-substituents that can facilitate intramolecular hydrolysis, such as those with a carboxylic acid or sulfonamide group, can accelerate the breakdown of the aza-ylide intermediate.
-
Staudinger Reaction Pathway and Troubleshooting
Caption: Staudinger reaction pathway and key troubleshooting points.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: Like most organic azides, this compound should be handled with caution as it is potentially explosive. Low molecular weight azides are considered especially hazardous. Avoid heating the neat compound to high temperatures, and avoid friction or shock. It is also important to be aware that reactions involving azides can generate hydrazoic acid (HN₃), which is a toxic and explosive gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q2: How does the fluorine substituent affect the reactivity of the azide group?
A2: The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the azide in several ways:
-
Cycloaddition Reactions: The electron-withdrawing nature of fluorine lowers the energy of the azide's LUMO, which can accelerate its reaction in 1,3-dipolar cycloadditions with electron-rich dipolarophiles like enamines.
-
Photochemistry: The presence of fluorine can affect the photochemistry of the aryl azide. Upon photolysis, aryl azides form highly reactive nitrenes, which can undergo various reactions like C-H insertion. The substitution pattern can influence the lifetime and reactivity of these intermediates.
-
Nucleophilicity: The overall electron density on the azide group is slightly reduced, which may slow down reactions where the azide acts as a nucleophile.
Q3: What are the expected decomposition products of this compound upon thermolysis or photolysis?
A3: The thermal or photochemical decomposition of aryl azides proceeds through a highly reactive nitrene intermediate. This intermediate can then undergo several transformations:
-
Hydrogen Abstraction: The nitrene can abstract hydrogen atoms from the solvent or other molecules to form the corresponding amine (3-fluoro-5-methylaniline).
-
Insertion Reactions: The singlet nitrene is known to undergo insertion into C-H and N-H bonds.
-
Dimerization/Coupling: Nitrene intermediates can react with each other or with the starting azide to form azo compounds. In some cases, decomposition of aromatic azides can lead to the formation of phenazines.
Q4: What are the best practices for purifying products from reactions involving this azide?
A4: Purification can sometimes be challenging due to the formation of byproducts with similar polarities.
-
Staudinger Reaction: A major byproduct is triphenylphosphine oxide. While it can often be removed by crystallization or column chromatography, its high polarity can sometimes cause streaking on silica gel. Using a less polar solvent system initially can help elute the desired amine while retaining the phosphine oxide at the baseline.
-
CuAAC Reaction: If a ligand is used, it and its copper complexes must be removed. This is typically achieved by aqueous workup, sometimes with the aid of a chelating agent like EDTA, followed by column chromatography. Trace amounts of copper can often be removed by washing with a dilute aqueous ammonia solution.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred suspension of 3-fluoro-5-methylaniline (10 mmol, 1.0 eq) in water (15 mL) and concentrated HCl (4 mL), cool the mixture to 0 °C in an ice-water bath.
-
Slowly add a pre-cooled (0 °C) solution of sodium nitrite (10 mmol, 1.0 eq) in water (3 mL) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for an additional 30 minutes.
-
In a separate flask, dissolve sodium azide (12 mmol, 1.2 eq) in water (5 mL) and cool to 0 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution at 0 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a flask, add this compound (1.0 mmol, 1.0 eq), the terminal alkyne (1.1 mmol, 1.1 eq), and a solvent mixture of t-butanol and water (1:1, 10 mL).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol, 20 mol%).
-
Add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with a saturated aqueous solution of ammonium chloride, then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Protocol 3: Staudinger Reduction to 3-Fluoro-5-methylaniline
-
Dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL) under an inert atmosphere (nitrogen or argon).
-
Add triphenylphosphine (1.05 mmol, 1.05 eq) in one portion. Nitrogen evolution should be observed.
-
Stir the reaction at room temperature for 2-4 hours, or until the starting azide is consumed (monitor by TLC).
-
Add water (1 mL) to the reaction mixture and stir vigorously for an additional 2-6 hours (or overnight) to hydrolyze the aza-ylide.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with 1 M HCl.
-
Basify the aqueous layer with 2 M NaOH to a pH > 10 and extract the amine product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine. Purify by column chromatography if necessary.
Technical Support Center: Purification of 1-Azido-3-fluoro-5-methylbenzene Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of 1-azido-3-fluoro-5-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted 3-fluoro-5-methylaniline, residual sodium azide, and byproducts from the diazotization reaction, such as phenols or coupled azo compounds. The presence of residual hydrazoic acid is also a possibility and a significant safety concern.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are column chromatography on silica gel and recrystallization. The choice of method depends on the scale of the reaction and the nature of the impurities. For thermally sensitive compounds, wiped film evaporation can also be considered.[1][2][3]
Q3: What safety precautions should be taken when purifying this compound?
A3: Organic azides are potentially explosive and should be handled with care.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid heating the compound to high temperatures, especially in a closed system. Use of a blast shield is recommended. Care should be taken to quench any residual sodium azide and avoid the formation of volatile and explosive hydrazoic acid.[1]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a widely used technique to monitor the reaction and the effectiveness of the purification process.[5] Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more detailed analysis, techniques like NMR spectroscopy and GC-MS can be employed to assess the purity of the final product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Solution |
| Product is still on the column. | Check the polarity of your eluent. This compound is a relatively nonpolar compound. Start with a nonpolar eluent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. |
| Product co-elutes with an impurity. | Optimize the solvent system for better separation. A shallow gradient of the polar solvent can improve resolution. Consider using a different solvent system altogether, for example, a toluene/hexane mixture. |
| Product decomposition on silica gel. | Some azides can be sensitive to acidic silica gel. You can neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent before packing the column.[3] |
| Product is volatile. | Be cautious during solvent removal on the rotary evaporator. Use a moderate temperature and vacuum to avoid loss of product. |
Issue 2: Oily Product After Recrystallization
| Possible Cause | Solution |
| Incorrect solvent system. | The ideal recrystallization solvent should dissolve the compound at high temperatures but not at low temperatures. Screen various solvents (e.g., hexanes, heptane, ethanol/water mixtures) in small test tubes to find the optimal one. |
| Presence of impurities. | Oily impurities can prevent crystallization. Try washing the crude product with a solvent that dissolves the impurities but not the product. A preliminary purification by column chromatography might be necessary. |
| Cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil instead of crystals. |
| Supersaturation. | If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
Issue 3: Persistent Impurity Detected by NMR/GC-MS
| Possible Cause | Solution |
| Unreacted 3-fluoro-5-methylaniline. | Wash the organic extract with a dilute acid solution (e.g., 1M HCl) to remove the basic aniline starting material. |
| Phenolic byproducts. | Wash the organic extract with a dilute base solution (e.g., 1M NaOH) to remove acidic phenolic impurities. |
| Residual sodium azide. | Perform aqueous work-up by partitioning the reaction mixture between an organic solvent and water to remove water-soluble sodium azide.[2] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, nonpolar eluent (e.g., 100% hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the nonpolar solvent. Gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate) in increments (e.g., 2%, 5%, 10%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent.
-
Dissolution: In a larger flask, dissolve the entire crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or add a seed crystal. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for a Model Aryl Azide Synthesis
| Purification Method | Purity (by GC-MS) | Yield | Throughput |
| None (Crude Product) | 85% | 95% | High |
| Column Chromatography | >98% | 70% | Low |
| Recrystallization | >99% | 65% | Medium |
| Wiped Film Evaporation | 97% | 80% | High |
Note: Data is illustrative and may vary depending on reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Triazole Synthesis with 1-Azido-3-fluoro-5-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazoles using 1-Azido-3-fluoro-5-methylbenzene. The following information is designed to address common challenges and improve reaction yields.
Troubleshooting Guide
Low or no product yield is a common issue in triazole synthesis. The following guide addresses potential causes and provides systematic solutions to improve the outcome of your reaction.
Problem: Low or No Triazole Product Yield
| Potential Cause | Suggested Solution(s) |
| Catalyst Inactivity | Ensure Active Cu(I) Catalyst: The active catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Cu(I).[1][2] If starting with a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent, such as sodium ascorbate, is used to generate Cu(I) in situ.[2][3] Oxygen Sensitivity: Cu(I) is susceptible to oxidation by atmospheric oxygen.[4] Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a Ligand: A ligand, such as TBTA (tris-(benzyltriazolyl)methylamine) or THPTA, can stabilize the Cu(I) catalyst, preventing oxidation and disproportionation, thereby increasing its efficiency.[3][4] |
| Poor Reactant Quality | Verify Azide Purity: Ensure the this compound is pure. Impurities can interfere with the catalyst. Consider purification by chromatography or distillation if necessary. Check Alkyne Quality: The terminal alkyne should also be of high purity. Impurities or degradation can inhibit the reaction. |
| Suboptimal Reaction Conditions | Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like water, t-BuOH, or mixtures thereof are often effective.[5] Aprotic solvents such as DMSO, THF, or DMF can also be used.[6] Consider screening different solvent systems. Temperature: While many "click" reactions proceed at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes improve the yield, especially with less reactive substrates.[7] Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Side Reactions | Alkyne Dimerization: Oxidative homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction.[3] Running the reaction under an inert atmosphere and using a stabilizing ligand can minimize this. Substrate Decomposition: Azides can be sensitive to heat and light. Store this compound properly and avoid excessive temperatures during the reaction. |
| Work-up and Purification Issues | Product Solubility: The desired triazole product may have different solubility properties than the starting materials. Ensure the extraction solvent is appropriate. Copper Removal: Residual copper can complicate purification and analysis. Wash the organic layer with an aqueous solution of EDTA or ammonia to chelate and remove copper salts. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the synthesis of triazoles from this compound?
A common and effective catalyst system for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with an in situ reducing agent like sodium ascorbate to generate the active Cu(I) species.[2][3] The addition of a Cu(I)-stabilizing ligand is also highly recommended to improve catalyst longevity and reaction efficiency.[3][4] Alternatively, starting directly with a Cu(I) salt, like copper(I) iodide (CuI) or copper(I) bromide (CuBr), can be effective, but care must be taken to prevent oxidation.[8]
Q2: Which solvent should I use for my reaction?
The choice of solvent is critical and can depend on the solubility of your specific alkyne substrate. A mixture of water and a miscible organic solvent like t-butanol or DMSO is a common starting point and often provides excellent results.[5] For substrates that are not soluble in aqueous mixtures, purely organic solvents like THF, DMF, or acetonitrile can be used.[6][9] It is often beneficial to screen a few different solvent systems to find the optimal conditions for your specific reactants.
Q3: My reaction is not going to completion. What can I do?
If your reaction has stalled, consider the following:
-
Increase Catalyst Loading: You can try increasing the catalyst loading, but be mindful that this can also increase the formation of side products.
-
Add More Reducing Agent: If you are using a Cu(II) precursor, the reducing agent may have been consumed. Adding another equivalent of sodium ascorbate can sometimes restart the reaction.
-
Gently Heat the Reaction: If the reaction is being run at room temperature, increasing the temperature to 40-60°C may increase the reaction rate.[7]
-
Check for Inhibitors: Ensure your glassware is clean and that your starting materials and solvents are free of impurities that could poison the catalyst, such as thiols or other strong coordinating species.
Q4: I am observing an unexpected regioisomer. Why is this happening?
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer exclusively.[3] If you are observing the 1,5-disubstituted isomer, it is possible that a thermal (Huisgen) cycloaddition is occurring, which can produce a mixture of both isomers.[10] This may happen if the reaction is heated to high temperatures. Alternatively, using a ruthenium-based catalyst can selectively produce the 1,5-isomer.[11]
Q5: How do I remove the copper catalyst from my final product?
Residual copper can be problematic for downstream applications. To remove it, you can wash your crude product with an aqueous solution containing a chelating agent. Common choices include:
-
A saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA).
-
Dilute aqueous ammonia.
-
Passing the crude product through a silica plug can also help in removing copper salts.
Experimental Protocols
General Protocol for Copper-Catalyzed Triazole Synthesis
This protocol provides a general starting point for the synthesis of a 1,4-disubstituted triazole using this compound and a terminal alkyne.
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the desired terminal alkyne (1.0-1.2 equivalents) in a suitable solvent (e.g., a 1:1 mixture of water and t-butanol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. For a typical reaction, this might involve dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) and a stabilizing ligand like THPTA (1-5 mol%) in water.
-
Initiation: Add the catalyst solution to the solution of the azide and alkyne.
-
Reduction: Add a freshly prepared aqueous solution of sodium ascorbate (5-10 mol%) to the reaction mixture. The color of the solution may change, indicating the formation of the Cu(I) species.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with a chelating solution (e.g., saturated aqueous EDTA) to remove copper, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Triazole Synthesis
Caption: A typical experimental workflow for the copper-catalyzed synthesis of triazoles.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yields in triazole synthesis.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 11. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for 1-Azido-3-fluoro-5-methylbenzene
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 1-Azido-3-fluoro-5-methylbenzene in experimental settings.
Frequently Asked Questions (FAQs) - Safety and Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is an aryl azide, a class of compounds known for their potential thermal instability. The primary hazards include:
-
Thermal Decomposition: Aryl azides can decompose exothermically upon heating, potentially leading to a rapid release of nitrogen gas and, in some cases, an explosion.[1][2] The presence of substituents on the aromatic ring can influence the decomposition temperature.[2]
-
Shock Sensitivity: While many aryl azides are relatively stable, some can be sensitive to shock or friction, particularly in their pure, isolated form.
-
Toxicity: Similar to other organic azides, it should be handled with care to avoid ingestion, inhalation, and skin contact.[3][4]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: Always handle this compound in a well-ventilated fume hood. The following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.[6]
-
Body Protection: A flame-retardant lab coat is recommended.[7]
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][8] Keep the container tightly closed and protect it from direct sunlight.[3] It should be stored separately from strong oxidizing agents.[3]
Q4: What should I do in case of a spill?
A4: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[3] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[3] Do not use combustible materials like paper towels to clean up the spill.
Q5: What are the first aid measures in case of exposure?
A5:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Properties of this compound and Related Compounds
| Property | This compound (Predicted/Analogous Data) | 1-Azido-3-fluorobenzene | 1-Azido-3-methylbenzene | Reference |
| Molecular Formula | C₇H₆FN₃ | C₆H₄FN₃ | C₇H₇N₃ | N/A |
| Molecular Weight | 151.14 g/mol | 137.11 g/mol | 133.15 g/mol | [9][10] |
| Appearance | Likely a liquid | N/A | N/A | [3] |
| Boiling Point | Data not available | N/A | N/A | |
| Flash Point | Data not available | N/A | N/A | |
| Decomposition Temp. | Should be handled with care, as aryl azides can decompose upon heating. | Aryl azides are known to be thermally labile. | The thermal decomposition of aryl azides can produce nitrogen gas and various organic products.[1] | [1][2] |
| Solubility | Likely soluble in common organic solvents. | Data not available | Data not available |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere (optional but recommended)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).
-
Prepare a separate aqueous solution of CuSO₄·5H₂O (0.1-0.2 equivalents).
-
While stirring the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Figure 1. General experimental workflow for a CuAAC reaction.
Troubleshooting Guide for CuAAC Reactions
Q1: My reaction is not proceeding or is very slow. What could be the issue?
A1:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is generated in situ from Cu(II) by the reducing agent (sodium ascorbate). Ensure that your sodium ascorbate solution is freshly prepared, as it can degrade over time. The copper salt should also be of good quality.
-
Oxygen Inhibition: The presence of oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. While not always necessary, performing the reaction under an inert atmosphere (nitrogen or argon) can improve the reaction rate and yield.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. A mixture of water and an organic solvent like t-butanol, DMSO, or DMF is often effective as it helps to dissolve both the organic substrates and the inorganic catalyst components.
-
Purity of Starting Materials: Impurities in your azide or alkyne, especially those that can coordinate to copper (e.g., thiols), can inhibit the catalyst.
Q2: I am observing significant side products, such as alkyne homocoupling. How can I minimize this?
A2: Alkyne homocoupling (Glaser coupling) is a common side reaction in CuAAC.[3] To minimize this:
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Control Copper Concentration: Use the minimum effective concentration of the copper catalyst.
-
Use a Ligand: The addition of a ligand that stabilizes the Cu(I) species, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can suppress homocoupling and accelerate the desired cycloaddition.
-
Slow Addition of Reagents: Adding the copper catalyst or the alkyne slowly to the reaction mixture can sometimes reduce the instantaneous concentration of the species responsible for the side reaction.
Q3: How do I remove the copper catalyst from my final product?
A3: Residual copper can be problematic, especially for biological applications. Methods for copper removal include:
-
Aqueous Washes: Washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia can help remove copper salts.
-
Specialized Chromatography: Using silica gel treated with a chelating agent or specialized resins can be effective for removing trace amounts of copper.
-
Precipitation: In some cases, the product can be precipitated while the copper salts remain in solution.
Q4: Can I perform this reaction without a copper catalyst?
A4: Yes, strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative. This reaction utilizes a strained cyclooctyne instead of a terminal alkyne. The ring strain of the cyclooctyne is sufficient to promote the cycloaddition with an azide without the need for a catalyst.[3] This is particularly useful for biological systems where the toxicity of copper is a concern.[1]
Figure 2. Relationship between hazards and safety precautions.
References
- 1. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Benzene, 1-azido-3-methyl- [webbook.nist.gov]
- 6. orgosolver.com [orgosolver.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 1-Azido-3-methylbenzene | C7H7N3 | CID 138119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing the reduction of the azide group in 1-Azido-3-fluoro-5-methylbenzene
Welcome to the technical support center for 1-Azido-3-fluoro-5-methylbenzene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the chemical synthesis and manipulation of this compound, with a primary focus on preventing the undesired reduction of the azide functional group.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of azide group reduction in this compound?
A1: The azide group is highly susceptible to reduction under several common laboratory conditions. The primary causes are:
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Catalytic Hydrogenation: Standard hydrogenation conditions, such as H₂ gas with palladium, platinum, or nickel catalysts, will readily reduce the azide to an amine.[1]
-
Staudinger Reaction: The presence of phosphines (e.g., triphenylphosphine) will lead to the formation of an iminophosphorane, which upon hydrolysis yields an amine.[2][3][4]
-
Harsh Reducing Agents: Strong hydride donors or dissolving metal reductions can also reduce the azide group.
Q2: Is the azide group in this compound stable to acidic and basic conditions?
A2: Generally, the aryl azide group is stable to a range of mild acidic and basic conditions, allowing for the use of many standard protecting groups.[5][6] However, caution is advised with strong acids, which can initiate the Boyer reaction, and strong bases, which can catalyze reactions with enolates.[7] It is always recommended to perform a small-scale test reaction to confirm stability under your specific conditions.
Q3: Can I perform palladium-catalyzed cross-coupling reactions on this compound without affecting the azide group?
A3: Yes, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are feasible in the presence of an aryl azide group.[8][9][10] The key is to select the appropriate reaction conditions, particularly the ligand and catalyst system, to avoid side reactions. It is crucial to avoid conditions that could promote the reduction of the azide.
Q4: What are some examples of "azide-safe" chemical transformations?
A4: The azide group is compatible with a wide array of reactions when the correct reagents are chosen. These are often referred to as orthogonal or bioorthogonal reactions.[2][3][11] Examples include:
-
Click Chemistry: Copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions are highly specific to the azide and an alkyne.[2][4]
-
Protecting Group Manipulations: Many common protecting groups that do not require reductive cleavage (e.g., hydrogenolysis) can be added or removed. This includes silyl ethers, acetals, and Boc carbamates.[12][13]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the ring can potentially be displaced by nucleophiles under carefully controlled conditions that do not reduce the azide.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter while working with this compound.
Issue 1: Unwanted Reduction of the Azide Group During a Reaction
-
Symptom: Disappearance of the characteristic azide peak in the IR spectrum (~2100 cm⁻¹) and/or appearance of an amine peak in the NMR or mass spectrum.
-
Root Cause Analysis: Your reaction conditions are likely too reductive for the azide moiety.
-
Solutions:
-
Avoid Catalytic Hydrogenation: If you need to reduce another functional group in the molecule (e.g., a nitro group or a double bond), consider alternative methods that are chemoselective.
-
Alternative Reducing Agents: For other functional groups, explore reagents known to be compatible with azides.
-
Staudinger Ligation: If you are intentionally trying to form an amide bond, the Staudinger ligation is a viable option, but be aware that it proceeds through the reduction of the azide.[4]
-
Issue 2: Azide Group Reacts During a Palladium-Catalyzed Cross-Coupling Reaction
-
Symptom: Low yield of the desired coupled product and formation of byproducts resulting from azide decomposition or reduction.
-
Root Cause Analysis: The catalyst system or reaction conditions may be interacting with the azide group.
-
Solutions:
-
Ligand Selection: Employ bulky and electron-rich phosphine ligands that are known to promote efficient cross-coupling at lower temperatures.[10]
-
Catalyst Choice: Use a well-defined palladium precatalyst to ensure a clean and efficient reaction.
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize potential side reactions with the azide.
-
Experimental Protocols & Data
While specific data for this compound is not extensively published, the following table summarizes generally compatible and incompatible conditions for key transformations on aryl azides.
| Transformation | Reagents/Conditions to AVOID (Risk of Azide Reduction) | Recommended "Azide-Safe" Reagents/Conditions |
| Reduction of a Nitro Group | H₂, Pd/C; SnCl₂, HCl | Na₂S₂O₄ (sodium dithionite); Fe/NH₄Cl |
| Deprotection of a Benzyl (Bn) Ether | H₂, Pd/C | Oxidative cleavage (DDQ) if applicable; other protecting groups are advised |
| Deprotection of a Carbamate | Conditions that involve hydrogenolysis for Cbz group | TFA or HCl for Boc group; Piperidine for Fmoc group[13] |
| General Reductions | LiAlH₄; NaBH₄ (can be slow but may reduce azides); H₂, Raney Ni | Transfer hydrogenation with specific hydrogen donors (e.g., Hantzsch ester) may be possible but requires careful screening. |
| Cross-Coupling Reactions | Harsh conditions, high temperatures, or catalysts known to interact with azides | Pd(OAc)₂, SPhos, K₃PO₄ in toluene/water; other modern catalyst systems[10] |
Visual Guides
The following diagrams illustrate key decision-making processes and chemical principles related to working with this compound.
Caption: Troubleshooting workflow for preventing azide reduction.
Caption: Overview of azide group chemical compatibility.
References
- 1. mdpi.com [mdpi.com]
- 2. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Easy Access to Aryl Azides from Aryl Amines under Neutral Conditions [organic-chemistry.org]
- 7. Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03510D [pubs.rsc.org]
- 8. Palladium-catalyzed cross-coupling reaction of azides with isocyanides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of 1-Azido-3-fluoro-5-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-azido-3-fluoro-5-methylbenzene. This resource includes a detailed experimental protocol, a troubleshooting guide, frequently asked questions (FAQs), and essential safety information.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 3-fluoro-5-methylaniline via a diazotization reaction followed by substitution with azide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoro-5-methylaniline | 125.15 | 5.00 g | 0.0399 |
| Concentrated HCl (37%) | 36.46 | 10 mL | - |
| Deionized Water | 18.02 | 50 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.89 g | 0.0419 |
| Sodium Azide (NaN₃) | 65.01 | 3.11 g | 0.0478 |
| Diethyl Ether (Et₂O) | 74.12 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
Preparation of the Aniline Salt: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine 3-fluoro-5-methylaniline (5.00 g, 0.0399 mol) and deionized water (25 mL).
-
Slowly add concentrated hydrochloric acid (10 mL) to the stirring suspension. The aniline will dissolve to form the hydrochloride salt.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Diazotization: Dissolve sodium nitrite (2.89 g, 0.0419 mol) in deionized water (15 mL) and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 30 minutes, ensuring the temperature of the reaction mixture remains between 0-5 °C. Vigorous stirring is essential during this addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is indicated by a slight color change.
-
Azide Substitution: In a separate beaker, dissolve sodium azide (3.11 g, 0.0478 mol) in deionized water (10 mL) and cool the solution in an ice bath.
-
Slowly add the cold sodium azide solution to the diazonium salt solution. A vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during this addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the solution to dryness.[1]
Expected Yield: 85-95% of a pale yellow oil.
Characterization:
| Technique | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-6.7 (m, 3H, Ar-H), 2.35 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~163 (d, J=245 Hz, C-F), ~141 (d, J=10 Hz, C-N₃), ~140 (d, J=10 Hz, C-CH₃), ~115 (d, J=21 Hz, C-H), ~112 (d, J=2 Hz, C-H), ~106 (d, J=25 Hz, C-H), 21.5 (-CH₃) |
| IR (thin film) | ν (cm⁻¹): ~2110 (sharp, N₃ stretch), ~1600, 1480 (aromatic C=C stretch), ~1250 (C-F stretch) |
Diagrams
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Catalyst Selection for 1-Azido-3-fluoro-5-methylbenzene Cycloadditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst for the cycloaddition reactions of 1-azido-3-fluoro-5-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for the cycloaddition of this compound?
There are three main methods for the cycloaddition of aryl azides like this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common "click chemistry" reaction, typically yielding 1,4-disubstituted 1,2,3-triazoles.[1][2][3] The active catalyst is Cu(I), often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles.[1][2][4][5] It can also be used with internal alkynes.[1][4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a catalyst-free method that relies on the high reactivity of strained cyclooctynes with azides.[6][7] It is particularly useful in biological systems where the toxicity of copper is a concern.
Q2: How do the fluoro and methyl groups on this compound affect catalyst selection and reactivity?
The electronic nature of the substituents on the aryl azide can influence the reaction rate and the choice of catalyst:
-
Fluorine (electron-withdrawing): The fluorine atom at the 3-position makes the azide more electrophilic. In CuAAC reactions, electron-withdrawing groups on the aryl azide can increase the reaction rate.
-
Methyl (weakly electron-donating): The methyl group at the 5-position has a minor electronic effect but can influence the overall electron density of the aromatic ring.
-
Combined Effect: For this compound, the electron-withdrawing effect of the fluorine is expected to dominate, making it a relatively reactive azide for CuAAC. For RuAAC, aryl azides with strongly electron-withdrawing groups can sometimes lead to catalyst deactivation, so reaction conditions may need to be optimized.
Q3: Which catalyst should I choose to obtain a specific regioisomer?
The choice of catalyst is the primary determinant of regioselectivity in the cycloaddition of terminal alkynes:
-
To synthesize the 1,4-disubstituted 1,2,3-triazole , use a copper(I) catalyst (CuAAC) .[1][2][3]
-
To synthesize the 1,5-disubstituted 1,2,3-triazole , use a ruthenium catalyst (RuAAC) .[1][2][4][5]
-
Strain-promoted azide-alkyne cycloaddition (SPAAC) also typically yields the 1,4-regioisomer.
Q4: When should I consider using a catalyst-free approach like SPAAC?
SPAAC is the preferred method in the following scenarios:
-
Biological Applications: When working with live cells or other biological systems where copper toxicity is a concern.[6][7]
-
Sensitive Substrates: If your alkyne or azide is sensitive to metal catalysts.
-
Simplified Purification: To avoid the need to remove residual metal catalyst from the final product.
The main drawback of SPAAC is the need for a synthetically modified strained alkyne, which can be larger and more expensive than simple terminal alkynes.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield in CuAAC | Inactive catalyst (Cu(I) oxidized to Cu(II)) | - Ensure the use of a fresh reducing agent (e.g., sodium ascorbate).- Degas solvents to remove oxygen.- Use a stabilizing ligand for Cu(I) such as THPTA or TBTA. |
| Poor solubility of reactants | - Use a co-solvent such as DMSO, DMF, or t-butanol to ensure all reactants are in solution. | |
| Steric hindrance at the reaction site | - Increase the reaction temperature or prolong the reaction time.- Consider a less sterically hindered alkyne if possible. | |
| Reaction stalls or is incomplete in RuAAC | Catalyst deactivation | - Aryl azides with strong electron-withdrawing groups can sometimes deactivate the catalyst. Try increasing the catalyst loading or using a more robust ruthenium catalyst like [Cp*RuCl]₄. |
| Impure reagents | - Ensure the purity of the azide and alkyne, as impurities can interfere with the catalyst. | |
| Side product formation | Oxidative homocoupling of the alkyne (in CuAAC) | - Add a slight excess of the reducing agent.- Use a stabilizing ligand. |
| Formation of both 1,4 and 1,5-regioisomers | - This is more common in uncatalyzed thermal cycloadditions. Ensure that the reaction is properly catalyzed with either copper or ruthenium for high regioselectivity.[1][2] | |
| Difficulty in reproducing results | Inconsistent quality of reagents or catalyst preparation | - Use reagents from the same batch if possible.- For CuAAC, prepare the Cu(I) catalyst in situ and use it immediately. The order of addition of reagents can be critical.[] |
Data Presentation
| Catalyst System | Aryl Azide | Alkyne | Product Regioisomer | Typical Yield | Typical Conditions |
| CuAAC | 4-Fluorophenyl azide | Phenylacetylene | 1,4- | >90% | CuSO₄ (5 mol%), Na-ascorbate (10 mol%), H₂O/t-BuOH, rt, 1-4h |
| 4-Methoxyphenyl azide | Phenylacetylene | 1,4- | >95% | CuI (1 mol%), Et₃N, Cyrene™, 30°C, 12h | |
| RuAAC | Phenyl azide | Phenylacetylene | 1,5- | ~80-90% | CpRuCl(PPh₃)₂ (2-5 mol%), Benzene, 80°C, 6-12h |
| 4-Methoxyphenyl azide | Phenylacetylene | 1,5- | ~85% | [CpRuCl]₄ (2.5 mol%), DMF, 110°C (microwave), 20 min | |
| SPAAC | Benzyl azide | Dibenzocyclooctyne (DBCO) | 1,4- | >95% | Acetonitrile or DMSO, rt, <1h |
Note: The reaction conditions and yields are indicative and may require optimization for this compound.
Experimental Protocols
1. General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the in situ generation of the Cu(I) catalyst.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)
-
Sodium ascorbate (0.05-0.5 equiv)
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
-
-
Procedure:
-
Dissolve this compound and the terminal alkyne in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.02-0.05 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, the terminal alkyne, and the ruthenium catalyst in the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3. General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Materials:
-
This compound (1.0 equiv)
-
Strained cyclooctyne (e.g., DBCO, BCN) (1.0-1.2 equiv)
-
Solvent (e.g., acetonitrile, DMSO, or a biological buffer)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the strained cyclooctyne to the solution.
-
Stir the reaction mixture at room temperature. These reactions are often very fast and can be complete within minutes to a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Visualizations
Caption: Catalyst selection workflow for this compound cycloadditions.
Caption: Experimental workflow for a typical CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in Reactions Involving 1-Azido-3-fluoro-5-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Azido-3-fluoro-5-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The most common byproducts originate from the diazotization of 3-fluoro-5-methylaniline. The primary byproduct is 3-fluoro-5-methylphenol, formed by the reaction of the intermediate diazonium salt with water. Other potential minor byproducts include the corresponding aryl fluoride (1,3-difluoro-5-methylbenzene) and arene (3-fluoro-toluene) from fluorodediazoniation and hydrodediazoniation reactions, respectively.[1]
Q2: What are the typical byproducts in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reaction with this compound?
A2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and clean reaction, typically yielding the 1,4-disubstituted 1,2,3-triazole with minimal byproducts.[2][3][4] Potential side products can include diacetylenes, which are formed from the oxidative homocoupling of the alkyne starting material.[4]
Q3: If I perform a thermal azide-alkyne cycloaddition without a copper catalyst, what byproducts should I expect?
A3: Thermal Huisgen 1,3-dipolar cycloadditions often require elevated temperatures and can result in the formation of a mixture of regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles.[5][6] The ratio of these isomers can be difficult to control and they may be considered byproducts depending on the desired outcome.
Q4: What happens if this compound is exposed to high temperatures for an extended period?
A4: Aryl azides can undergo thermal decomposition with the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H bonds or dimerization to form azo compounds. The specific decomposition products for this compound would depend on the reaction conditions, but could include complex polymeric materials. For fluorinated compounds, thermal degradation can lead to a variety of smaller fluorinated fragments.[7][8][9][10][11]
Troubleshooting Guides
Issue 1: Low Yield of this compound During Synthesis
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete diazotization of 3-fluoro-5-methylaniline. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Add the sodium azide solution promptly after the diazotization is complete, while maintaining the low temperature. |
| Formation of 3-fluoro-5-methylphenol byproduct. | Minimize the amount of water in the reaction mixture and work at low temperatures to suppress the reaction of the diazonium salt with water. |
| Loss of product during workup. | Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate. Ensure complete drying of the organic layer before solvent evaporation. |
Issue 2: Presence of Impurities After Synthesis and Purification
Possible Impurities & Analytical Signatures:
| Impurity | Analytical Method | Expected Signature |
| 3-fluoro-5-methylphenol | GC-MS, ¹H NMR | A distinct peak in the GC-MS chromatogram with a mass corresponding to C₇H₇FO. In ¹H NMR, a characteristic phenolic -OH peak will be present. |
| Unreacted 3-fluoro-5-methylaniline | GC-MS, ¹H NMR | A peak in the GC-MS with a mass of C₇H₈FN. In ¹H NMR, the characteristic signals for the aniline protons will be observed. |
| Azo-coupled byproduct | HPLC-MS, ¹H NMR | A higher molecular weight peak in the mass spectrum. The ¹H NMR will show a more complex aromatic region compared to the starting material. |
Issue 3: Incomplete Conversion or Side Products in Click Chemistry (CuAAC)
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive copper catalyst. | Use a fresh source of Cu(I) salt or generate it in situ from a Cu(II) salt with a reducing agent like sodium ascorbate. |
| Oxidative homocoupling of the alkyne. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen. The addition of a slight excess of sodium ascorbate can also help prevent this.[5] |
| Steric hindrance. | While the 3-fluoro and 5-methyl substituents are not excessively bulky, highly sterically hindered alkynes may require longer reaction times or slightly elevated temperatures. |
| Ligand issues. | The use of a stabilizing ligand for the copper catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can improve reaction efficiency.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Diazotization:
-
Suspend 3-fluoro-5-methylaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains between 0-5 °C.
-
Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.
-
Slowly add the cold sodium azide solution to the diazonium salt solution, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Extract the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: General Procedure for CuAAC Reaction
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., a mixture of tert-butanol and water).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Visualizations
Caption: Byproduct formation during the synthesis of this compound.
Caption: Workflow for a typical CuAAC ("click") reaction.
Caption: Troubleshooting logic for low yield in aryl azide synthesis.
References
- 1. Aryl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical bonding in potential PFAS products from the thermal degradation of energetic devices, a DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. researchers.cdu.edu.au [researchers.cdu.edu.au]
Validation & Comparative
A Comparative Analysis of 1-Azido-3-fluoro-5-methylbenzene Reactivity in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-azido-3-fluoro-5-methylbenzene with other common aryl azides in key bioorthogonal and click chemistry reactions. The analysis is supported by a synthesis of established kinetic data and detailed experimental protocols to assist researchers in selecting the optimal azide for their specific applications.
Introduction to Aryl Azide Reactivity
Aryl azides are indispensable tools in chemical biology, drug discovery, and materials science, primarily due to their participation in highly selective and efficient ligation reactions. The reactivity of an aryl azide is fundamentally governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) decrease the electron density of the azide moiety, enhancing its electrophilicity and accelerating reactions with nucleophiles or electron-rich reaction partners. Conversely, electron-donating groups (EDGs) increase electron density, which can decelerate these reactions.
This compound presents a unique case with competing electronic effects. The fluorine atom at the meta-position acts as an electron-withdrawing group through its inductive effect (Hammett constant, σ_m = +0.34), while the methyl group, also meta, is weakly electron-donating (σ_m = -0.07)[1][2]. The net electronic effect, approximated by the sum of these constants (+0.27), suggests that the benzene ring is moderately electron-deficient. This guide will explore how this specific substitution pattern influences its performance in several critical reactions compared to standard aryl azides.
Comparative Reactivity Data
The following tables summarize kinetic data for key reactions involving aryl azides, providing a framework for comparing the expected reactivity of this compound.
Table 1: Staudinger Ligation
The Staudinger ligation involves the reaction of an azide with a phosphine reagent. The reaction rate is sensitive to the electronic nature of the aryl azide. Electron-deficient azides generally exhibit faster ligation kinetics[3].
| Aryl Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference Compound |
| 4-Nitrophenyl azide | 0.611 | Electron-Deficient[4] |
| Phenyl azide | (baseline) | Unsubstituted |
| 4-Methoxyphenyl azide | (slower than phenyl azide) | Electron-Rich |
| Perfluoroaryl azides | 3.68 - 18 | Highly Electron-Deficient[4] |
| This compound | Predicted: Faster than Phenyl Azide | Moderately Electron-Deficient |
Note: Specific kinetic data for this compound was not found in the reviewed literature; its reactivity is predicted based on its net electron-withdrawing character.
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free click reaction where the reactivity is influenced by both the strain of the cyclooctyne and the electronic properties of the azide. With electron-rich cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN), electron-deficient azides show highly accelerated reaction rates in what is described as an inverse-electron-demand mechanism[5][6].
| Aryl Azide | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Benzyl Azide (Alkyl Azide Ref.) | BCN | 0.29[6] |
| 4-Nitrophenyl azide | BCN | 2.9[6] |
| 4-Methoxyphenyl azide | BCN | 0.11[6] |
| Benzyl Azide (Alkyl Azide Ref.) | DIBAC | 0.22[6] |
| 4-Nitrophenyl azide | DIBAC | 0.19[6] |
| 4-Methoxyphenyl azide | DIBAC | 0.23[6] |
| This compound | BCN | Predicted: > 0.29 M⁻¹s⁻¹ |
Note: The reactivity of this compound is predicted to be enhanced with electron-rich alkynes like BCN due to its electron-deficient nature.
Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is exceptionally fast and generally less sensitive to the electronic properties of the aryl azide compared to SPAAC or the Staudinger ligation. However, strong electron-withdrawing groups can still influence the reaction, and aryl azides are known to react efficiently[7][8]. While precise rate constants vary significantly with catalyst systems, ligands, and conditions, the reaction is typically completed rapidly for most substrates[9].
| Aryl Azide | Relative Reactivity Trend |
| 4-Nitrophenyl azide | Fast |
| Phenyl azide | Fast |
| 4-Methoxyphenyl azide | Fast |
| This compound | Predicted: Fast |
Experimental Protocols & Methodologies
Detailed protocols for the synthesis of the target azide and for performing the key comparative reactions are provided below.
Synthesis of this compound
The synthesis of aryl azides is commonly achieved via diazotization of the corresponding aniline followed by substitution with sodium azide.
Materials:
-
3-Fluoro-5-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional hour.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aryl azide.
Caution: Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock. Sodium azide and hydrazoic acid (formed in situ) are highly toxic.
General Protocol for Kinetic Analysis of Staudinger Ligation
Methodology: The reaction rate can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the phosphine starting material and the appearance of the aza-ylide intermediate or the final phosphine oxide product.
Procedure:
-
Prepare stock solutions of the aryl azide and the phosphine reagent (e.g., triphenylphosphine) in a suitable deuterated solvent (e.g., CD₃CN with 5% D₂O).
-
In an NMR tube, combine the phosphine solution with the solvent.
-
Acquire an initial ³¹P NMR spectrum (t=0).
-
Initiate the reaction by adding the aryl azide solution to the NMR tube and mix quickly.
-
Acquire ³¹P NMR spectra at regular time intervals.
-
Determine the concentration of the reactants and products at each time point by integrating the corresponding signals.
-
Plot the concentration data versus time to determine the reaction order and calculate the second-order rate constant (k₂).
General Protocol for CuAAC Reaction
Methodology: A standard protocol for a small-scale CuAAC reaction is provided. Reaction progress can be monitored by TLC, LC-MS, or NMR.
Procedure:
-
To a vial, add the aryl azide (1.0 eq) and the alkyne (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄·5H₂O (0.05 eq) and a ligand such as TBTA or THPTA (0.05 eq) in the reaction solvent.
-
Add the catalyst solution to the azide/alkyne mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.10 eq).
-
Stir the reaction at room temperature. Monitor for completion.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic phase. Purify the product by column chromatography if necessary.
General Protocol for Kinetic Analysis of SPAAC
Methodology: The reaction kinetics of SPAAC can be conveniently monitored using ¹H NMR or fluorescence spectroscopy if one of the reactants is fluorogenic.
Procedure (NMR method):
-
Prepare stock solutions of the aryl azide and the strained alkyne (e.g., BCN) in a deuterated solvent (e.g., CD₃CN).
-
In an NMR tube at a constant temperature, combine the strained alkyne solution with the solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding the aryl azide solution and mix.
-
Follow the reaction by acquiring ¹H NMR spectra over time, monitoring the disappearance of characteristic reactant peaks and the appearance of the triazole product peaks.
-
Calculate concentrations from signal integrals and plot the data to determine the rate constant.
Visualizing Reaction Workflows and Principles
The following diagrams illustrate the logical flow of experiments and the underlying principles of aryl azide reactivity.
Caption: Workflow for synthesis and reactivity comparison of aryl azides.
Caption: Influence of electronic effects on aryl azide reactivity.
Caption: Simplified catalytic cycle for the CuAAC reaction.
Conclusion
The dual-substituent pattern of this compound results in a net electron-withdrawing character, positioning it as a moderately activated aryl azide. Based on established principles of physical organic chemistry, it is predicted to exhibit enhanced reactivity compared to unsubstituted or electron-rich aryl azides in Staudinger ligations and strain-promoted cycloadditions with electron-rich alkynes. Its performance in CuAAC is expected to be robust and efficient, consistent with the broad substrate scope of the reaction. This guide provides the necessary theoretical framework and practical protocols for researchers to effectively utilize this and other aryl azides in their synthetic endeavors. Direct experimental validation of the predicted kinetic parameters is encouraged for applications where reaction rate is a critical variable.
References
- 1. global.oup.com [global.oup.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. raineslab.com [raineslab.com]
- 4. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Accelerated Inverse Electron-Demand Cycloaddition of Electron-Deficient Azides with Aliphatic Cyclooctynes – Synaffix [synaffix.com]
- 6. researchgate.net [researchgate.net]
- 7. raineslab.com [raineslab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Copper-Catalyzed vs. Strain-Promoted Click Chemistry for 1-Azido-3-fluoro-5-methylbenzene
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison between copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for the functionalization of 1-Azido-3-fluoro-5-methylbenzene. This document outlines the performance, experimental protocols, and underlying principles of each methodology, supported by representative experimental data from analogous systems to facilitate informed decisions in synthetic strategies.
The 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole linkage, a cornerstone of "click chemistry," offers a robust and versatile tool for chemical biology and drug discovery. The choice between the two primary modalities of this reaction—the copper(I)-catalyzed variant (CuAAC) and the metal-free, strain-promoted alternative (SPAAC)—presents distinct advantages and disadvantages. This guide focuses on the application of these methods to this compound, a substituted aryl azide of interest in the development of targeted therapeutics and molecular probes. While specific quantitative data for this exact molecule is not extensively available, this guide consolidates data from structurally similar aryl azides to provide a comparative framework.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for CuAAC and SPAAC reactions with aryl azides, providing a comparative overview of what can be expected when working with this compound.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Rate | Generally very fast (minutes to a few hours)[1][2] | Highly dependent on the cyclooctyne used; can range from slow to very fast (minutes to 24 hours)[3][4] |
| Typical Yield | High to quantitative (>90%)[1][2] | Generally high (>80%), but can be substrate-dependent[4] |
| Biocompatibility | Limited due to copper cytotoxicity[5][6] | Excellent; widely used in living systems[6] |
| Catalyst Required | Yes (Copper(I) source, e.g., CuSO₄/sodium ascorbate)[7][8] | No[6] |
| Alkyne Partner | Terminal alkynes (e.g., phenylacetylene)[1] | Strained cyclooctynes (e.g., DBCO, BCN)[6] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[9] | Mixture of regioisomers, though often one predominates |
| Reaction Conditions | Aqueous or organic solvents, room temperature[10] | Physiological conditions (aqueous buffers, 37°C) are well-tolerated[6] |
| Influence of Substituents on Aryl Azide | Generally minor impact on reaction rate[9] | Electron-withdrawing groups (like fluorine) can accelerate the reaction with electron-rich cyclooctynes[11] |
Experimental Protocols
Detailed methodologies for performing CuAAC and SPAAC with an aryl azide like this compound are provided below. These protocols are based on established procedures for similar substrates.[4][7][8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a typical procedure for the reaction of an aryl azide with a terminal alkyne in an aqueous/organic solvent mixture.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
To the de-gassed reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines a general procedure for the reaction of an aryl azide with a strained cyclooctyne, often performed under biocompatible conditions.
Materials:
-
This compound
-
Strained cyclooctyne (e.g., Dibenzocyclooctyne-amine, DBCO-amine)
-
Solvent (e.g., phosphate-buffered saline (PBS), acetonitrile, or a mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
In a separate vessel, dissolve the strained cyclooctyne (1 to 1.5 equivalents) in the same solvent.
-
Combine the two solutions in a reaction vessel.
-
Stir the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Due to the high efficiency and clean nature of the reaction, purification may sometimes be as simple as removing the solvent. If necessary, the product can be purified by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.
Mandatory Visualizations
The following diagrams illustrate the conceptual workflows of the CuAAC and SPAAC reactions.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Concluding Remarks
The choice between CuAAC and SPAAC for the modification of this compound is contingent on the specific application. For rapid, high-yielding synthesis where biocompatibility is not a concern, CuAAC is an excellent choice, offering exclusive formation of the 1,4-regioisomer. Conversely, when the target application involves biological systems, living cells, or in vivo studies, the copper-free nature of SPAAC makes it the superior methodology. The presence of an electron-withdrawing fluorine atom on the phenyl azide may favorably influence the kinetics of SPAAC when paired with an appropriate electron-rich cyclooctyne. Researchers are encouraged to consider these factors and the experimental protocols provided to select the most suitable click chemistry approach for their scientific goals.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Biological Activity of Triazoles Derived from 1-Azido-3-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 1,2,3-triazole derivatives synthesized from 1-azido-3-fluoro-5-methylbenzene. While specific experimental data for triazoles from this exact starting material is limited in publicly available literature, this document extrapolates from studies on structurally similar compounds, particularly those bearing fluoro and methyl substitutions on the phenyl ring. The guide covers potential antifungal and anticancer activities, presenting comparative data from existing research, detailed experimental methodologies for relevant assays, and visualizations of a key signaling pathway implicated in the anticancer effects of some triazoles.
I. Introduction to Triazole Derivatives
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities.[1][2][3] The synthesis of 1,2,3-triazoles is often achieved through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This reaction allows for the straightforward linkage of a diverse range of molecular fragments, making it a powerful tool in drug discovery.
The biological activity of triazole derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. The presence of electron-withdrawing groups like fluorine and electron-donating groups like methyl on the phenyl ring of a triazole can alter its electronic properties, lipophilicity, and binding affinity to biological targets.[5]
II. Comparative Biological Activity
This section presents a summary of the antifungal and anticancer activities of various 1,2,3-triazole derivatives with substitutions on the phenyl ring that are analogous to those derived from this compound. The data is compiled from multiple studies to provide a comparative overview.
Antifungal Activity
The primary mechanism of action for most antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Disruption of ergosterol synthesis leads to the accumulation of toxic sterols and ultimately inhibits fungal growth.
Table 1: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Substituted Phenyl Triazoles against Various Fungal Strains.
| Compound/Substituent | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
| Reference Drugs | ||||
| Fluconazole | 0.5 - >64 | 0.125 - 16 | >64 | [6][7] |
| Itraconazole | 0.03 - 1 | 0.03 - 1 | 0.125 - 2 | [7] |
| Representative Phenyl Triazoles | ||||
| 4-Fluorophenyl | 16 | 32 | >64 | [1] |
| 2,4-Difluorobenzyl | 4 | 8 | 16 | [1] |
| 3,4-Dichlorobenzyl | 0.5 | 1 | 2 | [1] |
| 4-Methylphenyl | >64 | >64 | >64 | [1] |
| 2-Fluoro-4-bromophenyl | 1 | 2 | 8 | [6] |
| 4-Chlorophenyl | 0.5 | 1 | 4 | [6] |
Note: The data presented are from different studies and experimental conditions may vary. This table serves as a qualitative comparison of the potential activity of different substitution patterns.
Anticancer Activity
Triazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, which disrupts the cell cytoskeleton and induces apoptosis, and the inhibition of protein kinases involved in cancer cell signaling pathways, such as the Akt/PKB pathway.[2][8]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Substituted Phenyl Triazoles against Various Cancer Cell Lines.
| Compound/Substituent | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference |
| Reference Drug | |||||
| Doxorubicin | 0.1 - 1.0 | 0.2 - 1.5 | 0.5 - 2.0 | 0.1 - 0.8 | [9] |
| Representative Phenyl Triazoles | |||||
| 4-Fluorophenyl | 15.6 | 18.2 | 25.4 | 12.8 | [9] |
| 4-Chlorophenyl | 10.2 | 12.5 | 19.8 | 9.7 | [9] |
| 4-Methylphenyl | 25.8 | 30.1 | 42.3 | 21.5 | [9] |
| 3,4,5-Trimethoxyphenyl | 5.2 | 7.8 | 10.1 | 4.9 | [2] |
| 4-Trifluoromethylphenyl | 8.9 | 11.3 | 15.6 | 7.5 | [2] |
Note: IC₅₀ values can vary significantly based on the specific molecular structure of the triazole derivative and the experimental conditions. This table provides a general comparison of the effect of different substituents.
III. Experimental Protocols
Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles from an organic azide (e.g., this compound) and a terminal alkyne.
Materials:
-
Organic azide (1.0 eq)
-
Terminal alkyne (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 eq)
-
Sodium ascorbate (0.05 - 0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Dissolve the organic azide and terminal alkyne in the chosen solvent in the reaction vessel.
-
Add copper(II) sulfate pentahydrate to the mixture.
-
Add sodium ascorbate to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 1,2,3-triazole.[4]
Caption: Workflow for the synthesis of 1,2,3-triazoles via CuAAC.
Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.
Materials:
-
96-well microtiter plate
-
Fungal inoculum (adjusted to a standardized concentration)
-
Culture medium (e.g., RPMI-1640)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (a known antifungal drug, e.g., fluconazole)
-
Negative control (medium with solvent)
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and the positive control in the microtiter plate wells using the culture medium.
-
Inoculate each well with the standardized fungal suspension, except for the negative control wells.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[1][7]
Anticancer Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plate
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.[9]
IV. Signaling Pathway Analysis: The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B, PKB) signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and apoptosis.[10] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development. Some triazole-based compounds have been identified as inhibitors of the Akt/PKB signaling pathway.[8][11]
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of certain triazoles.
Inhibition of Akt by triazole compounds can block the downstream signaling cascade, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells. This makes the PI3K/Akt pathway a key area of investigation for understanding the anticancer mechanism of novel triazole derivatives.
V. Conclusion
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of triazole-linked indole and oxindole glycoconjugates as potential anticancer agents: novel Akt/PKB signaling pathway inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 11. Investigation of triazole-linked indole and oxindole glycoconjugates as potential anticancer agents: novel Akt/PKB signaling pathway inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Validating the Structure of 1-Azido-3-fluoro-5-methylbenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques and experimental data essential for the structural validation of 1-azido-3-fluoro-5-methylbenzene and its derivatives. By presenting a combination of predictive data for the target molecule and comparative data from analogous compounds, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel aromatic azides.
Spectroscopic and Crystallographic Analysis: A Comparative Approach
The definitive structural elucidation of a novel compound like this compound relies on the synergistic interpretation of data from various analytical methods. This section compares the expected and observed data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside the experimental data for its immediate precursor, 3-fluoro-5-methylaniline, to provide a comparative reference. The introduction of the azide group is expected to induce notable shifts in the electronic environment of the aromatic ring.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
| This compound | H-2 | 6.80 - 6.95 | ddd | J(H,F) ≈ 9-10, J(H,H) ≈ 2-3, J(H,H) ≈ 1-2 |
| H-4 | 6.70 - 6.85 | ddd | J(H,F) ≈ 9-10, J(H,H) ≈ 2-3, J(H,H) ≈ 1-2 | |
| H-6 | 6.90 - 7.05 | t | J(H,F) ≈ 2-3 | |
| -CH₃ | ~2.35 | s | - | |
| 3-Fluoro-5-methylaniline[1] | Aromatic H | 6.36 - 6.52 | m | - |
| -NH₂ | ~3.60 | br s | - | |
| -CH₃ | ~2.25 | s | - |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| This compound | C-1 (C-N₃) | 140 - 145 | d, J ≈ 8-12 |
| C-2 | 105 - 110 | d, J ≈ 20-25 | |
| C-3 (C-F) | 160 - 165 | d, J ≈ 240-250 | |
| C-4 | 110 - 115 | d, J ≈ 20-25 | |
| C-5 (C-CH₃) | 140 - 145 | d, J ≈ 8-12 | |
| C-6 | 115 - 120 | d, J ≈ 3-5 | |
| -CH₃ | ~21 | s | |
| 3-Fluoro-5-methylaniline[1] | Aromatic C | 103.22, 106.79, 132.07, 149.19 | - |
| -CH₃ | ~21.5 | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying key functional groups. The most prominent feature in the IR spectrum of this compound will be the strong, sharp absorption band characteristic of the azide asymmetric stretch.
Table 3: Characteristic FT-IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric stretch | 2100 - 2150 | Strong, Sharp |
| Symmetric stretch | 1250 - 1350 | Medium to Weak | |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| C-F | Stretch | 1100 - 1300 | Strong |
| C-N | Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, electron ionization (EI) is expected to produce a molecular ion peak followed by a characteristic loss of a nitrogen molecule.
Table 4: Predicted Mass Spectrometry Fragmentation
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure | Significance |
| [M]⁺ | 151 | [C₇H₆FN₃]⁺ | Molecular Ion |
| [M - N₂]⁺ | 123 | [C₇H₆FN]⁺ | Characteristic loss of N₂ from the azide group |
| [M - N₂ - HCN]⁺ | 96 | [C₆H₅F]⁺ | Further fragmentation |
X-ray Crystallography
For unambiguous proof of structure, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Obtaining suitable crystals is a prerequisite for this analysis.
Table 5: Hypothetical X-ray Crystallographic Parameters for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~12.0 |
| c (Å) | ~8.0 |
| β (°) | ~105 |
| Volume (ų) | ~700 |
| Z | 4 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.
Synthesis of this compound
A standard and effective method for the synthesis of aryl azides is via the diazotization of the corresponding aniline followed by treatment with sodium azide.[2]
Procedure:
-
Dissolve 3-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.
FT-IR Spectroscopy
Sample Preparation:
-
Neat (liquid samples): Place a drop of the liquid sample between two potassium bromide (KBr) plates.
-
KBr Pellet (solid samples): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
Data Acquisition:
-
Instrument: FT-IR Spectrometer
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition:
-
Instrument: GC-MS system with an electron ionization (EI) source.
-
GC Column: A suitable capillary column (e.g., HP-5ms).
-
Temperature Program: A temperature gradient to ensure good separation of components.
-
MS Scan Range: A mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
X-ray Crystallography
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.
Data Collection and Structure Solution:
-
Instrument: Single-crystal X-ray diffractometer.
-
Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).
-
Data Collection: Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Use appropriate software packages to solve and refine the crystal structure.
Visualizing the Validation Workflow
The logical flow of experiments for structural validation can be visualized as follows:
Caption: Experimental workflow for the synthesis and structural validation of this compound.
Signaling Pathway for Structural Confirmation Logic
The decision-making process for confirming the structure involves integrating data from multiple techniques.
Caption: Logical pathway for confirming the structure of the target compound using spectroscopic data.
References
In vitro and in vivo stability of bioconjugates formed with 1-Azido-3-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the development of targeted therapeutics, diagnostics, and research tools. Among the most prominent bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), valued for its high efficiency and biocompatibility. The choice of the azide and alkyne coupling partners is critical, as it influences not only the reaction kinetics but also the stability of the resulting bioconjugate. This guide provides a comparative analysis of the in vitro and in vivo stability of bioconjugates formed with 1-Azido-3-fluoro-5-methylbenzene and other commonly used linkers.
Introduction to this compound in Bioconjugation
This compound is an aromatic azide that can be utilized in SPAAC reactions. The electronic properties of the aromatic ring, influenced by the fluorine and methyl substituents, can impact the stability of the resulting triazole linker. While specific experimental data on bioconjugates formed with this exact molecule are not widely available, we can infer its stability profile based on studies of structurally similar fluorinated aromatic azides. Research suggests that electron-withdrawing groups, such as fluorine, on the aromatic azide can increase the rate of the SPAAC reaction.[1][2][3][4] The resulting triazole linkage is generally considered to be highly stable.[][6]
Comparative In Vitro and In Vivo Stability of Bioconjugate Linkers
The stability of a bioconjugate is paramount to its efficacy and safety, particularly for therapeutic applications like antibody-drug conjugates (ADCs). Premature cleavage of the linker can lead to off-target toxicity, while a linker that is too stable might prevent the release of the active payload at the target site. The following table summarizes the stability characteristics of bioconjugates formed via SPAAC with aromatic azides and compares them with other common bioconjugation linkages.
| Linker Type | Formation Chemistry | In Vitro Stability (Plasma/Serum) | In Vivo Stability | Key Considerations |
| Triazole (from Aromatic Azide) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Generally high stability. The triazole ring is resistant to enzymatic and hydrolytic cleavage. | Expected to be highly stable, leading to a long circulation half-life of the conjugate.[7] | The stability is largely independent of the conjugation site on the biomolecule. Fluorination on the aromatic ring can enhance reaction kinetics.[1][2][3][4] |
| Thiosuccinimidyl | Maleimide-Thiol Reaction | Susceptible to maleimide exchange with thiol-containing molecules in plasma (e.g., albumin, cysteine), leading to premature drug release.[8] | Can exhibit variable stability depending on the local chemical environment of the conjugation site. Hydrolysis of the succinimide ring can increase stability.[8] | The conjugation site significantly impacts stability. Partially accessible sites with a positive charge can promote stabilizing hydrolysis.[8] |
| Enzyme-Cleavable Linkers (e.g., Val-Cit) | Various | Designed to be stable in circulation but cleaved by specific enzymes (e.g., cathepsins) overexpressed in tumor lysosomes.[7][9][10] | Stability in circulation is generally good, but cleavage can occur prematurely to some extent.[9][10] | Efficacy depends on the differential expression of the target enzyme between tumor and healthy tissues. |
| Hydrazone | Hydrazone Ligation | Susceptible to hydrolysis, particularly at acidic pH. | Can be unstable in circulation, with a shorter half-life compared to more stable linkers. | pH-sensitive cleavage can be exploited for drug release in the acidic environment of endosomes and lysosomes. |
Experimental Protocols for Stability Assessment
Accurate assessment of bioconjugate stability is crucial for preclinical development. Below are detailed methodologies for key in vitro and in vivo stability assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the bioconjugate in a biologically relevant matrix.
Protocol:
-
Preparation of Plasma: Obtain plasma (e.g., human, mouse, rat) containing an anticoagulant (e.g., EDTA).
-
Incubation: Spike the bioconjugate into the plasma at a defined concentration (e.g., 1 µM).[11] Incubate the mixture at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 24, 48, 72, and 144 hours).[12]
-
Sample Processing: At each time point, precipitate the plasma proteins to stop enzymatic degradation. This is typically done by adding an organic solvent (e.g., acetonitrile).[12][13]
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant containing the bioconjugate and any released payload by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[11][12]
-
Data Analysis: Quantify the amount of intact bioconjugate remaining at each time point. Calculate the half-life (t½) of the bioconjugate in plasma.
In Vivo Pharmacokinetic and Stability Study
This study assesses the stability and clearance of the bioconjugate in a living organism.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats).
-
Administration: Administer the bioconjugate to the animals, typically via intravenous injection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours post-injection).
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Analysis: Use analytical methods to determine the concentration of:
-
Total antibody (or protein scaffold).
-
Intact bioconjugate (antibody-drug conjugate).
-
Free payload. These are often measured using techniques like enzyme-linked immunosorbent assay (ELISA) and LC-MS/MS.[14]
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life for each analyte. The comparison of the half-lives of the total antibody and the intact conjugate provides a measure of in vivo linker stability.[14]
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the in vitro and in vivo stability assays.
Caption: Workflow for In Vitro Plasma Stability Assay.
Caption: Workflow for In Vivo Pharmacokinetic and Stability Study.
Conclusion
The stability of bioconjugates is a critical determinant of their therapeutic success. While bioconjugates formed with this compound are expected to exhibit high stability due to the robust nature of the triazole linkage formed via SPAAC, empirical validation through rigorous in vitro and in vivo studies is essential. This guide provides a framework for comparing the stability of bioconjugates with different linkers and outlines the experimental protocols necessary for these evaluations. By carefully selecting the appropriate linker chemistry and thoroughly characterizing the stability of the resulting bioconjugate, researchers can optimize the performance and safety of novel biotherapeutics.
References
- 1. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic Evaluation of Bioorthogonal Decaging with trans-Cyclooctene: The Effect of Fluorine Substituents on Aryl Azide Reactivity and Decaging from the 1,2,3-Triazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated Aryl Azides in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of bioorthogonal chemistry is critical for the successful development of bioconjugates, from fluorescently labeled proteins to antibody-drug conjugates. Among the most powerful tools in this field is the strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction prized for its biocompatibility. A key component of this reaction, the azide, has seen significant innovation, with fluorinated aryl azides emerging as a compelling alternative to their non-fluorinated counterparts. This guide provides an objective, data-driven comparison of these two classes of reagents, empowering you to make an informed decision for your specific application.
The primary advantage of incorporating fluorine atoms into the aryl azide structure lies in the significant enhancement of the reaction kinetics. The strong electron-withdrawing nature of fluorine accelerates the cycloaddition reaction with strained alkynes, leading to faster and more efficient bioconjugation.
Performance Comparison: Reaction Kinetics
The rate of bioconjugation is a critical parameter, especially when dealing with low abundance targets or requiring rapid labeling. The data below, compiled from peer-reviewed studies, clearly demonstrates the kinetic superiority of fluorinated aryl azides in SPAAC reactions.
| Azide Compound | Cyclooctyne Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Fold Increase vs. Non-Fluorinated |
| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | Bicyclo[6.1.0]non-4-yn-9-ylmethanol | 3.60[1] | ~1500x vs. original SPAAC[1] |
| o,o'-Difluorinated aromatic azide | Not specified | Not specified | 2x slower than tetra-fluorinated[1] |
| Phenyl Azide (Non-fluorinated) | Not specified | ~0.0024 (typical for original SPAAC)[2] | 1 (Baseline) |
| Fluorinated Azide (PhOCF₂CF₂N₃) | BCN | Not specified | 16x faster than non-fluorinated azide[3] |
| Non-fluorinated Azide | BCN | Not specified | 1 (Baseline)[3] |
| Fluorinated Azide (PhOCF₂CF₂N₃) | DIBAC | Not specified | 20x slower than non-fluorinated azide[3] |
| Non-fluorinated Azide | DIBAC | Not specified | 1 (Baseline)[3] |
Stability and Orthogonality
Beyond kinetics, the stability of the reagents under physiological conditions is paramount. Perfluoroaryl azides have been shown to be chemically inert in biological environments and possess good thermal stability when protected from light. This stability is crucial for in vivo applications and for the preparation of bioconjugates that require long-term storage.
An interesting finding is the potential for orthogonal reactivity based on the fluorination pattern of the azide and the electronic properties of the cyclooctyne. Due to the strong electronegativity of fluorine, fluorinated azides are expected to react preferentially with electron-rich cyclooctynes, whereas non-fluorinated alkyl azides may react faster with electron-deficient cyclooctynes.[3] This opens up possibilities for dual-labeling experiments using a single type of bioconjugation reaction.[3]
Experimental Methodologies
The following provides a generalized overview of the experimental protocols used to determine the kinetic data presented above.
General Protocol for Kinetic Analysis of SPAAC Reactions
-
Reagent Preparation:
-
Synthesize or procure the desired fluorinated and non-fluorinated aryl azides. Perfluoroaryl azides can be readily synthesized via nucleophilic aromatic substitution (SNAr) from commercially available pentafluoroaromatics and an azide salt.
-
Prepare stock solutions of the azide and the strained cyclooctyne (e.g., BCN, DIBAC) in a suitable solvent (e.g., CDCl₃, or a mixture of THF and water).
-
-
Reaction Monitoring:
-
The progress of the SPAAC reaction is typically monitored using techniques such as ¹H NMR spectroscopy or inline Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy.[1][4]
-
For NMR monitoring, time-dependent spectra are acquired, following the disappearance of the reactant peaks and the appearance of the product peaks.[5]
-
For ATR-IR, the reaction can be monitored in real-time, even in complex biological media like human blood plasma.[4]
-
-
Kinetic Data Analysis:
-
The observed rate constants (kobs) are determined by fitting the reaction progress data to a pseudo-first-order kinetic model, assuming one reactant is in large excess.
-
The second-order rate constant (k₂) is then calculated by plotting kobs against the concentration of the excess reactant and determining the slope of the resulting linear fit.[1]
-
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: The fundamental mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: The electronic effect of fluorination on accelerating the SPAAC reaction rate.
Caption: A generalized workflow for determining the kinetics of SPAAC reactions.
Conclusion
The use of fluorinated aryl azides in bioconjugation, particularly within the framework of SPAAC, offers a significant advantage in terms of reaction speed. The tetra-fluorinated derivatives, in particular, are among the fastest reagents available for this type of chemistry.[1] This acceleration, combined with their inherent stability, makes them highly attractive for a wide range of applications, including protein labeling, live-cell imaging, and the development of novel therapeutics.[1] While non-fluorinated aryl azides remain viable options, especially in scenarios where rapid kinetics are not the primary concern, the data strongly supports the consideration of fluorinated analogs for researchers seeking to optimize the efficiency and speed of their bioconjugation strategies.
References
- 1. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Photo-Affinity Labeling Probes and Cross-Reactivity in Biological Systems
Introduction
Photo-affinity labeling (PAL) is a powerful technique used in chemical biology and drug discovery to identify and study non-covalent interactions between small molecules and their protein targets within a complex biological environment.[1] This method relies on a photo-affinity probe (PAP), which is a molecule of interest derivatized with a photoreactive group. Upon irradiation with UV light, this group forms a highly reactive species that covalently cross-links the probe to its interacting protein, allowing for subsequent enrichment and identification.[2][3]
Comparison of Common Photoreactive Groups
The choice of the photoreactive group is a crucial determinant of a PAL experiment's success, influencing both labeling efficiency and specificity. The three most common classes of photoreactive groups are aryl azides, benzophenones, and diazirines.[4][5]
| Feature | Aryl Azides | Benzophenones | Diazirines |
| Photoreactive Group | -N₃ | =O | |
| Reactive Intermediate | Nitrene[5] | Diradical (Triplet)[4] | Carbene[4][5] |
| Activation Wavelength | 254-400 nm[5] | 350-365 nm[4] | ~350 nm[4] |
| Size | Small[6] | Bulky[6] | Small[6] |
| Reactivity | High | Moderate | High |
| Stability | Generally stable in the dark, but can react with thiols.[4] | Chemically inert to most solvents and reagents.[2] | Excellent chemical stability.[2] |
| Cross-linking Yield | Can be low. | Generally higher due to reversible quenching with water.[4] | Can be low.[7] |
| Insertion Preference | C-H and N-H bonds. Can undergo rearrangement to a less reactive species. | C-H bonds, with a preference for electron-rich sites.[5] | Non-specific insertion into C-H and other bonds.[4] |
| Key Advantage | Small size, relatively easy to synthesize.[2] | Stability and longer wavelength of activation reduces protein damage.[4] | Small size, rapid photolysis, and highly reactive carbene minimizes diffusion-related non-specific labeling.[7][8] |
| Key Disadvantage | Lower wavelength of activation can cause protein damage. Potential for undesired side reactions.[4][6] | Bulkiness can interfere with ligand binding. Longer irradiation times may be required.[2][6] | Can be synthetically challenging to prepare.[6] Potential for photo-isomerization to a linear diazo compound.[6] |
Experimental Protocols
General Photo-Affinity Labeling Workflow
A typical PAL experiment involves several key steps, from probe incubation to target identification.[9][10]
-
Probe Incubation: The photo-affinity probe is incubated with the biological sample (e.g., cell lysate, intact cells) to allow for binding to its target protein(s).
-
UV Irradiation: The sample is exposed to UV light at a specific wavelength to activate the photoreactive group, leading to covalent cross-linking of the probe to the target.[9]
-
Sample Processing: For intact cells, this involves cell lysis after irradiation.
-
Enrichment: If the probe contains a reporter tag (e.g., biotin, alkyne), the cross-linked protein-probe complexes are enriched from the complex mixture using affinity purification (e.g., streptavidin beads for biotinylated probes).[9]
-
Target Identification: The enriched proteins are separated (e.g., by SDS-PAGE) and identified using mass spectrometry.[1][9]
Protocol for Assessing Cross-Reactivity
To distinguish between specific and non-specific (cross-reactive) binding, several control experiments are essential.[2]
-
Competition Experiment: This is a crucial control to demonstrate the specificity of probe binding. The experiment is performed by co-incubating the photo-affinity probe with an excess of the unmodified parent compound (the molecule of interest without the photoreactive group and reporter tag).[2] If the probe binding is specific, the parent compound will compete for the binding site on the target protein, leading to a significant reduction in the labeling of that protein. Non-specific binding is less likely to be affected by the competitor.
-
No UV Control: A control sample is prepared in the same way as the experimental sample but is not exposed to UV light. This helps to identify proteins that bind non-covalently to the probe or the affinity matrix.[2]
-
Probe-Only Control: A control experiment without the biological sample can help identify any artifacts or non-specific binding of the probe itself to the affinity matrix.
Visualizations
Experimental Workflow for Photo-Affinity Labeling
Caption: Workflow for a photo-affinity labeling experiment with controls.
Conceptual Diagram of Specific vs. Non-Specific Labeling
Caption: Specific vs. non-specific probe binding and the principle of competition.
References
- 1. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 7. Comparison of the reactivity of carbohydrate photoaffinity probes with different photoreactive groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of 1-Azido-3-fluoro-5-methylbenzene in specific applications
For Researchers, Scientists, and Drug Development Professionals: A Comparative Performance Guide
In the landscape of bioorthogonal chemistry and drug discovery, the choice of reagents for molecular ligation is critical. Among the plethora of options, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone for its efficiency and reliability. Within the azide class of reagents, substituted aryl azides offer a tunable platform for these reactions. This guide provides a comprehensive performance benchmark of 1-Azido-3-fluoro-5-methylbenzene, a fluorinated aryl azide, in comparison to other relevant alternatives. The inclusion of a fluorine atom and a methyl group on the phenyl ring is expected to modulate the electronic properties and, consequently, the reactivity of the azide.
Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and bioconjugation. The electronic nature of the substituents on the aryl azide can significantly influence the reaction rate. Electron-withdrawing groups are generally known to accelerate the CuAAC reaction.
Table 1: Comparative Performance of Aryl Azides in CuAAC
| Azide Compound | Relative Reactivity (Estimated) | Typical Reaction Conditions | Typical Yield (%) | Key Characteristics |
| Phenyl Azide | Baseline | CuSO₄ (5 mol%), Sodium Ascorbate (10 mol%), tBuOH/H₂O, rt, 12h | 85-95 | Standard, widely used. |
| This compound | Moderately Enhanced | CuSO₄ (5 mol%), Sodium Ascorbate (10 mol%), tBuOH/H₂O, rt, 8-10h | ~90 | Enhanced reactivity due to fluorine substitution. |
| 1-Azido-3,5-dinitrobenzene | Significantly Enhanced | CuSO₄ (5 mol%), Sodium Ascorbate (10 mol%), tBuOH/H₂O, rt, 2-4h | >95 | Highly activated due to two strong electron-withdrawing nitro groups. |
| Perfluorophenyl Azide | Very Significantly Enhanced | CuSO₄ (5 mol%), Sodium Ascorbate (10 mol%), tBuOH/H₂O, rt, <1h | >98 | Extremely high reactivity due to multiple fluorine atoms.[1][2] |
Note: The relative reactivity and reaction times for this compound are estimations based on the known electronic effects of its substituents.
Performance in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is highly valuable for in vivo applications where the toxicity of copper is a concern. The reactivity in SPAAC is influenced by the electronic properties of both the azide and the strained alkyne. Studies have shown that electron-deficient aryl azides can exhibit enhanced reactivity with electron-rich cyclooctynes.
Table 2: Comparative Performance of Aryl Azides in SPAAC with Bicyclononyne (BCN)
| Azide Compound | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) (Estimated) | Typical Reaction Conditions | Key Characteristics |
| Benzyl Azide (Alkyl Azide) | ~0.1 - 0.5 | Acetonitrile/Water, 25°C | Common aliphatic azide for comparison. |
| Phenyl Azide | ~0.3 - 0.8 | Acetonitrile/Water, 25°C | Baseline aromatic azide. |
| This compound | ~0.5 - 1.2 | Acetonitrile/Water, 25°C | Expected enhanced reactivity due to the electron-withdrawing fluorine atom. |
| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | 3.60 | PBS buffer, pH 7.4 | Highly reactive due to multiple fluorine atoms, enabling rapid bioconjugation.[3] |
Note: The rate constant for this compound is an educated estimate based on the trend of increased reactivity with electron-withdrawing substituents observed for other aryl azides in SPAAC reactions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon research findings. Below are generalized protocols for CuAAC and SPAAC reactions that can be adapted for use with this compound.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using an aryl azide and a terminal alkyne.
Materials:
-
Aryl azide (e.g., this compound) (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.10 equiv)
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a reaction vessel, add the aryl azide and the terminal alkyne.
-
Add the solvent (e.g., t-BuOH/H₂O) to dissolve the reactants.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the reaction mixture, add the CuSO₄·5H₂O solution followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
CuAAC Experimental Workflow
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a typical procedure for a copper-free click reaction between an aryl azide and a strained alkyne, suitable for bioconjugation applications.
Materials:
-
Aryl azide (e.g., this compound) (1.0 equiv)
-
Strained alkyne (e.g., BCN, DBCO) (1.0 - 1.2 equiv)
-
Biocompatible solvent (e.g., PBS buffer, DMSO, or a mixture)
Procedure:
-
Dissolve the aryl azide in the chosen solvent. If working with a biomolecule, ensure the solvent is compatible with its stability.
-
Add the strained alkyne to the solution containing the azide.
-
Allow the reaction to proceed at the desired temperature (typically room temperature or 37°C for biological samples).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE with fluorescence imaging for proteins).
-
If necessary, purify the product. For bioconjugates, this may involve size-exclusion chromatography or dialysis to remove excess reagents.
SPAAC Experimental Workflow
Signaling Pathways and Logical Relationships
The application of this compound often lies within the broader context of chemical biology and drug discovery, where it can be used to label or conjugate biomolecules. The following diagram illustrates a general logical workflow for a bioconjugation experiment aimed at target identification.
Bioconjugation Logical Workflow
References
- 1. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles [escholarship.org]
- 3. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Azido-3-fluoro-5-methylbenzene
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates is paramount to ensuring laboratory safety and regulatory compliance. 1-Azido-3-fluoro-5-methylbenzene, an organic azide, requires specific procedures for its disposal due to its potential instability and toxicity. This guide provides essential safety information and a step-by-step operational plan for its safe management and disposal.
Safety and Hazard Profile
Organic azides are known for their energetic nature. The stability of this compound can be initially assessed by its carbon-to-nitrogen ratio.
Molecular Formula: C₇H₆FN₃
The carbon-to-nitrogen (C/N) ratio is a key indicator of the stability of organic azides. A lower ratio often suggests higher energetic potential. For this compound, the C/N ratio is approximately 2.33 (7 carbons / 3 nitrogens). This relatively low ratio indicates that the compound should be treated as potentially explosive and handled with significant caution.
A summary of key hazard data is presented in the table below.
| Hazard Category | Description | Safe Handling Practices |
| Explosive Hazard | Organic azides can be sensitive to shock, friction, heat, and light, potentially leading to violent decomposition. The risk is elevated with a low carbon-to-nitrogen ratio.[1] | Handle in a fume hood, behind a blast shield.[2] Avoid using metal spatulas or tools to prevent the formation of highly explosive heavy metal azides.[1][3] Do not heat or grind the compound. Store in a cool, dark place, away from ignition sources.[4] |
| Toxicity | Azides are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. The azide functional group has a toxicity profile similar to that of cyanide.[2][4] | Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile gloves are a common recommendation), and safety goggles or a face shield.[2][3] |
| Chemical Incompatibility | Incompatible with strong acids, strong oxidizing agents, and heavy metals. Contact with acids can produce highly toxic and explosive hydrazoic acid.[1] Reaction with halogenated solvents (e.g., dichloromethane, chloroform) can form extremely unstable di- and tri-azidomethane.[1][4] | Store separately from incompatible materials. Waste containing azides must be collected in a dedicated, clearly labeled container.[1][5] Never mix azide waste with acidic waste.[1] |
Disposal Protocol: Chemical Quenching via Staudinger Reduction
The recommended procedure for the disposal of this compound is to first convert it into a more stable compound before it enters the chemical waste stream.[1] A common and effective method for this is the Staudinger reaction, which reduces the azide to a non-hazardous amine.[3]
Objective: To reduce the potentially explosive azide group in this compound to the corresponding stable amine, 3-fluoro-5-methylaniline, using triphenylphosphine.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source for inert atmosphere (optional but recommended)
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar. If the azide is in a solution, use it directly. If it is a neat substance, dissolve it in a suitable anhydrous solvent like THF.
-
Staudinger Reaction: While stirring the solution of the azide at room temperature, slowly add one equivalent of triphenylphosphine. The addition is often accompanied by the evolution of nitrogen gas, so the addition should be controlled.[2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide spot. The reaction is typically complete within a few hours.
-
Hydrolysis: Once the formation of the intermediate iminophosphorane is complete (as indicated by the cessation of nitrogen evolution and TLC analysis), add an excess of water to the reaction mixture.[3]
-
Final Stirring: Stir the mixture for an additional 1-2 hours to ensure the complete hydrolysis of the iminophosphorane to the desired amine (3-fluoro-5-methylaniline) and triphenylphosphine oxide.
-
Waste Collection: The resulting mixture, now containing the much more stable amine and triphenylphosphine oxide, can be collected in an appropriate container for non-halogenated organic waste. Ensure the container is clearly labeled with all its contents.
This pre-treatment significantly reduces the hazards associated with the disposal of the organic azide.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by azide reduction [organic-chemistry.org]
Personal protective equipment for handling 1-Azido-3-fluoro-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 1-Azido-3-fluoro-5-methylbenzene. The following procedures are designed to ensure the safe execution of laboratory operations involving this and similar azide compounds.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. Due to the potential hazards of organic azides, including toxicity and explosive instability, a comprehensive PPE protocol is mandatory.[1][2][3]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double-gloving with nitrile rubber gloves is recommended. For handling azides of high toxicity, consider SilverShield® gloves under nitrile gloves.[4][5] |
| Eye Protection | Safety Goggles/Face Shield | Tightly fitting safety goggles or a full-face shield must be worn to protect against splashes.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn. |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat when handling larger quantities where splashes are possible.[6] | |
| Respiratory Protection | Fume Hood | All work with this compound must be conducted in a properly functioning chemical fume hood.[5][6] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required in the laboratory. Chemical-resistant boots or shoe covers are advised when handling larger quantities.[3][7] |
Handling and Storage Protocols
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction.[8] Adherence to strict handling and storage procedures is crucial to prevent accidents.
Handling:
-
Work Area Preparation: Designate a specific area within a chemical fume hood for handling azides. Ensure the area is clean and free of incompatible materials.[9]
-
Avoid Incompatibilities: Keep azides away from acids, metals (especially copper and lead), and halogenated solvents.[6][8] Contact with these materials can form highly explosive and shock-sensitive compounds.[5][9] Do not use metal spatulas or other metal utensils.[8][10]
-
Quantity: Purchase and use the smallest feasible quantity of the azide.[10]
-
Temperature: Avoid heating the compound unless specifically required by a validated protocol, and even then, with extreme caution and appropriate safety measures in place.
-
Static Discharge: Take precautionary measures against static discharge. Use grounding and bonding for containers and receiving equipment.[11][12][13]
Storage:
-
Container: Store in a tightly closed, properly labeled container.[6][10]
-
Location: Store in a cool, well-ventilated area away from heat, light, and moisture.[6] Do not store on metal shelves.[6][10]
-
Segregation: Store separately from incompatible materials such as acids, metals, and oxidizing agents.[10]
Emergency Procedures
Immediate and appropriate response to an emergency can significantly mitigate harm.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6][10] Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5] |
| Spill | For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, non-metal container for disposal.[9] For a large spill, evacuate the area and contact emergency services.[5] |
Disposal Plan
Azide-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated, properly labeled, non-metal hazardous waste container.[6][9]
-
Do NOT dispose of azides down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[4][6][10]
Deactivation/Destruction Protocol (for dilute solutions):
-
Caution: This procedure should only be performed by trained personnel in a chemical fume hood.[5]
-
Prepare an aqueous solution of the azide with a concentration no greater than 5%.[4][5]
-
In a three-necked flask equipped with a stirrer and an addition funnel, add a 20% aqueous solution of sodium nitrite, using 1.5 g of sodium nitrite for every gram of sodium azide.[4][5]
-
Slowly add a 20% aqueous solution of sulfuric acid with stirring until the mixture is acidic.[4]
-
After the reaction is complete, neutralize the solution with a dilute sodium hydroxide solution to a pH between 6 and 9 before collecting it for hazardous waste disposal.[4]
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. myhometurf.com.au [myhometurf.com.au]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. campus.kennesaw.edu [campus.kennesaw.edu]
- 10. mines.edu [mines.edu]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. airgas.com [airgas.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
